2-(Thiolan-3-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(thiolan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELYPMBPVVZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and formula of 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary
2-(Thiolan-3-yl)ethan-1-amine (also known as 2-(tetrahydrothiophen-3-yl)ethanamine) is a saturated sulfur-containing heterocyclic building block. Unlike its aromatic analog (2-(thiophen-3-yl)ethanamine), this molecule possesses a flexible, puckered ring system and a chiral center at the C3 position. It serves as a critical "3D-scaffold" in modern Fragment-Based Drug Discovery (FBDD), allowing researchers to escape the "flatland" of traditional aromatic libraries while introducing specific metabolic handles via the sulfur atom.
Molecular Architecture & Physicochemical Profile
The molecule consists of a five-membered tetrahydrothiophene (thiolane) ring substituted at the 3-position with a 2-aminoethyl chain.
Core Identifiers
| Property | Data |
| IUPAC Name | 2-(Thiolan-3-yl)ethan-1-amine |
| Common Synonyms | 2-(Tetrahydrothiophen-3-yl)ethylamine; 3-(2-Aminoethyl)tetrahydrothiophene |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Chiral Center | C3 (Exists as (R) and (S) enantiomers) |
| CAS Number (Generic) | Note: Often indexed as the HCl salt or under specific enantiomers.[1][2][3][4] Parent aromatic CAS: 59311-67-0. |
Calculated Physicochemical Properties
| Descriptor | Value | Context |
| cLogP | ~1.2 – 1.6 | Moderately lipophilic; sulfur increases lipophilicity relative to oxygen (THF analog). |
| pKa (Basic) | ~10.5 | Typical primary aliphatic amine; exists as a cation at physiological pH. |
| H-Bond Donors | 2 | (–NH₂) |
| H-Bond Acceptors | 2 | (N, S) |
| Rotatable Bonds | 3 | High flexibility in the ethyl linker. |
Synthetic Pathways[5][6][7]
The synthesis of 2-(thiolan-3-yl)ethan-1-amine poses specific challenges regarding the poisoning of transition metal catalysts by the sulfur atom. Two primary routes are established: the hydrogenation of the aromatic precursor and the reduction of carboxylic acid derivatives.
Route A: Catalytic Hydrogenation of Thiophene Precursors
This route utilizes commercially available 2-(thiophen-3-yl)ethanamine. However, standard Pd/C hydrogenation is often inhibited by sulfur. High-pressure conditions with sulfur-resistant catalysts (e.g., Rhodium or Rhenium) are required.
Protocol:
-
Substrate: 2-(Thiophen-3-yl)ethanamine (CAS 59311-67-0).
-
Catalyst: 5% Rh/Al₂O₃ or Sulfided Pt/C.
-
Conditions: 50–80 bar H₂, 80°C, Solvent: MeOH/AcOH.
-
Workup: Filtration of catalyst, neutralization, and conversion to HCl salt for stability.
Route B: Construction via 3-Thiolanecarboxylic Acid (De Novo)
A more robust laboratory scale method avoids the aromatic reduction issues by building the chain from the saturated ring.
Step-by-Step Methodology:
-
Starting Material: Thiolan-3-one or 3-Thiolanecarboxylic acid.
-
Chain Extension: Conversion of the acid to the amide (via SOCl₂ then NH₃) followed by dehydration to the nitrile, or direct homologation.
-
Reduction:
Synthesis Visualization (DOT)
Caption: Comparative synthetic routes. Route A (Red to Green) involves aromatic ring reduction. Route B (Yellow to Green) involves chain extension and functional group reduction.
Structural Characterization
Verification of the saturated ring is critical, as partial reduction of thiophenes is a common impurity.
NMR Spectroscopy (Proton)
-
Aromatic Region: Must be silent (absence of peaks > 6.5 ppm confirms saturation).
-
Ring Protons: Complex multiplets between 1.5 ppm and 3.2 ppm due to the puckered ring conformation and diastereotopic protons.
-
Linker: The
-methylene (next to NH₂) typically appears as a triplet or multiplet around 2.6–2.8 ppm.
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 132.1.
-
Isotope Pattern: Distinctive ³⁴S isotope peak (approx 4.5% abundance relative to ³²S) at m/z 134.1.
Medicinal Chemistry Applications
Bioisosterism & 3D Geometry
The thiolane ring is a bioisostere of:
-
Tetrahydrofuran (THF): Thiolane is more lipophilic and the Sulfur atom is a softer nucleophile/acceptor.
-
Cyclopentane: Thiolane introduces a dipole and specific metabolic susceptibility not present in the carbocycle.
Unlike the planar thiophene, the thiolane ring adopts an "envelope" or "half-chair" conformation. This allows the ethylamine side chain to project into specific sub-pockets of a receptor (e.g., GPCRs or Kinases) with a defined vector, critical for optimizing binding enthalpy.
Metabolic Liability: S-Oxidation
The sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
-
Phase I Metabolism:
-
Sulfoxide (Chiral): Formation of the sulfoxide (S=O) creates a new chiral center at sulfur, leading to diastereomers.
-
Sulfone: Further oxidation to the sulfone (O=S=O).
-
Design Note: If the sulfoxide is an active metabolite, the drug may need to be administered as the sulfone to avoid variable metabolic clearance.
Metabolic Pathway Diagram (DOT)
Caption: Oxidative metabolic cascade. The sulfide is sequentially oxidized to the sulfoxide and sulfone, increasing polarity and water solubility.
Handling & Safety
-
Odor: Like most low-molecular-weight organic sulfides, the free base has a potent, disagreeable "stench" (garlic/gas-like).
-
Mitigation: Handle only in a fume hood. Treat glassware with bleach (NaOCl) to oxidize residuals to the odorless sulfoxide/sulfone before removing from the hood.
-
-
Stability: The free amine absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.
-
Toxicity: Skin and eye irritant. Potential sensitizer due to the reactive amine and sulfur moiety.
References
-
PubChem Compound Summary. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine (Structural Analog). National Center for Biotechnology Information. [Link]
-
Keimer, A., Haut, F.L. (2025). "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis." Angewandte Chemie International Edition. [Link]
Sources
- 1. 2-{[2-(thiophen-3-yl)ethyl]sulfanyl}ethan-1-amine hydrochloride | 2418707-78-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]
- 7. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiolan-3-yl)ethan-1-amine, a saturated heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring with an ethylamine substituent at the 3-position, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active molecules, making the development of efficient and versatile synthetic routes to this compound and its derivatives a topic of considerable interest. This guide provides a comprehensive overview of potential synthetic pathways to 2-(Thiolan-3-yl)ethan-1-amine, offering in-depth analysis of strategic approaches, key chemical transformations, and detailed experimental considerations.
Strategic Approaches to the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine
The synthesis of this target molecule can be approached from several distinct strategic directions. The choice of a particular pathway will often depend on the availability of starting materials, desired scale of synthesis, and the potential need for the introduction of substituents on the thiolane ring or the ethylamine side chain. The primary strategies can be broadly categorized as:
-
Functionalization of a Pre-formed Thiophene Ring Followed by Saturation: This approach leverages the well-established chemistry of aromatic thiophenes to introduce the desired sidechain before the reduction of the heterocyclic ring.
-
Direct Functionalization of a Saturated Thiolane Ring: This strategy begins with a pre-existing tetrahydrothiophene core, which is then functionalized at the 3-position.
This guide will explore detailed synthetic routes within each of these strategic frameworks.
Pathway 1: Synthesis via Functionalization of 3-Substituted Thiophenes
This versatile approach commences with commercially available or readily accessible 3-substituted thiophenes. The aromatic nature of the thiophene ring facilitates electrophilic substitution and other functionalization reactions, allowing for the construction of the ethylamine side chain prior to the saturation of the ring. A plausible and well-documented sequence involves the homologation of a C1 functional group at the 3-position.
Route 1a: From 3-Thiophenemethanol
This route begins with the reduction of 3-thiophenecarboxylic acid or its corresponding ester to 3-thiophenemethanol. This alcohol is then converted to the target amine through a two-carbon chain extension and subsequent functional group transformations.
Figure 2: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine starting from 3-bromotetrahydrothiophene.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The formation of a Grignard reagent from 3-bromotetrahydrothiophene provides a potent carbon nucleophile.
-
Reaction with Ethylene Oxide: The Grignard reagent opens the strained ethylene oxide ring, leading to a two-carbon chain extension and the formation of a primary alcohol.
-
Conversion of Alcohol to Amine: A common method for converting an alcohol to an amine involves a two-step process. First, the alcohol is converted to a better leaving group, such as a mesylate or tosylate. Then, this is displaced by an azide nucleophile (sodium azide), followed by reduction of the azide to the amine. This sequence is often high-yielding and avoids the formation of over-alkylation byproducts that can occur in direct amination reactions. The reduction of the azide can be achieved by catalytic hydrogenation or with reagents like LiAlH₄.
Pathway 3: Synthesis from 3-Oxotetrahydrothiophene
This pathway utilizes the reactivity of the ketone functional group in 3-oxotetrahydrothiophene to build the ethylamine side chain.
Route 3a: Via Wittig Reaction and Subsequent Transformations
Figure 3: Synthesis from 3-oxotetrahydrothiophene via a Wittig-type reaction.
Causality Behind Experimental Choices:
-
Horner-Wadsworth-Emmons Reaction: This reaction is a reliable method for forming a carbon-carbon double bond by reacting a ketone with a stabilized phosphonate ylide. Using a cyanomethylphosphonate allows for the direct introduction of a vinyl nitrile.
-
Reduction of the Alkene and Nitrile: The resulting α,β-unsaturated nitrile can be reduced in two steps. First, the carbon-carbon double bond is selectively hydrogenated, for example, using catalytic hydrogenation. Then, the nitrile is reduced to the primary amine as described in previous pathways. It may also be possible to achieve both reductions in a single step under certain catalytic hydrogenation conditions.
Data Presentation
| Pathway | Starting Material | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |
| 1a | 3-Thiophenecarboxylic Acid | 3-Thiophenemethanol, 2-(Thiophen-3-yl)acetonitrile | Reduction, Tosylation, Cyanation, Hydrogenation | Well-established reactions, versatile for analogue synthesis. | Thiophene hydrogenation can be difficult; potential catalyst poisoning. |
| 2a | 3-Bromotetrahydrothiophene | 3-Thiolanylmagnesium Bromide, 3-(2-Hydroxyethyl)tetrahydrothiophene | Grignard reaction, Ring-opening of epoxide, Conversion of alcohol to amine | Direct functionalization of the saturated ring. | Availability of 3-bromotetrahydrothiophene; Grignard reaction with sulfur-containing compounds can be problematic. |
| 3a | 3-Oxotetrahydrothiophene | 3-(Cyanomethylene)tetrahydrothiophene, 2-(Tetrahydrothiophen-3-yl)acetonitrile | Horner-Wadsworth-Emmons, Reduction | Utilizes a commercially available starting material. | Stereocontrol during reduction might be a consideration. |
Experimental Protocols
Protocol for Pathway 1a: From 3-Thiophenemethanol to 2-(Thiophen-3-yl)ethan-1-amine
Step 1: Synthesis of 3-Thiophenemethyl Tosylate
-
To a solution of 3-thiophenemethanol (1 equivalent) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-thiophenemethyl tosylate, which can be purified by crystallization or chromatography.
Step 2: Synthesis of 2-(Thiophen-3-yl)acetonitrile
-
Dissolve 3-thiophenemethyl tosylate (1 equivalent) in a suitable solvent such as DMSO or DMF.
-
Add sodium cyanide (1.2 equivalents) and stir the mixture at a slightly elevated temperature (e.g., 50-70 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(thiophen-3-yl)acetonitrile.
Step 3: Synthesis of 2-(Thiophen-3-yl)ethan-1-amine
-
In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 2-(thiophen-3-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with THF.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-(thiophen-3-yl)ethan-1-amine.
Step 4: Hydrogenation to 2-(Thiolan-3-yl)ethan-1-amine
-
Dissolve 2-(thiophen-3-yl)ethan-1-amine in a suitable solvent (e.g., methanol or acetic acid).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Conclusion
The synthesis of 2-(Thiolan-3-yl)ethan-1-amine can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will be dictated by factors such as starting material availability, scalability, and the desired purity of the final product. The methodologies outlined in this guide, based on established chemical principles and analogous transformations reported in the literature, provide a solid foundation for researchers and drug development professionals to access this important heterocyclic scaffold. Further optimization of reaction conditions for each step will likely be necessary to achieve optimal yields and purity.
References
-
Wu, J., & Robertson, F. J. (2012). A convenient preparation of chiral tetrahydrothiophenes (THTs) in high enantiopurity via phosphorothioic acids. Journal of the American Chemical Society, 134(7), 2775–2780. [Link]
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Organic Syntheses. (1955). 3-Bromothiophene. Organic Syntheses, 35, 34. [Link]
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Organic Syntheses. (1963). Tetrahydrothiophene. Organic Syntheses, 43, 93. [Link]
-
Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3465-3470. [Link]
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Organic Synthesis. (2018). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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University of Texas Southwestern Medical Center. Reductions. [Link]
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Chegg. (2017). In the reaction of the tosylate shown and sodium cyanide, both SN2 and SN1 mechanisms are possible. [Link]
-
Organic Chemistry Portal. Nitrile to Amine. [Link]
-
ResearchGate. (2003). Conversion of alcohols to thiols via tosylate intermediates. [Link]
-
ResearchGate. (2013). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. [Link]
- Smith, J. G. (2018). Organic Chemistry (5th ed.).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
An In-Depth Technical Guide to the Potential Biological Activity of 2-(Thiolan-3-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(Thiolan-3-yl)ethan-1-amine. In the absence of direct published data, this document establishes a hypothesis-driven framework for its investigation, drawing upon structural analogies to known pharmacologically active molecules. We will delve into its chemical rationale, propose a robust synthetic pathway, and outline a multi-tiered experimental plan to elucidate its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this promising compound, with a particular focus on its potential interactions with central nervous system targets.
Introduction: The Rationale for Investigating 2-(Thiolan-3-yl)ethan-1-amine
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The thiolane (tetrahydrothiophene) scaffold, a saturated five-membered sulfur-containing heterocycle, represents an intriguing, yet relatively underexplored, chemical space. Unlike its aromatic counterpart, thiophene, which is a well-established pharmacophore in numerous approved drugs, the non-planar, flexible nature of the thiolane ring offers a distinct three-dimensional geometry for probing biological targets.[1]
The subject of this guide, 2-(Thiolan-3-yl)ethan-1-amine, combines this unique thiolane moiety with an ethanamine side chain. The ethanamine motif is a classic pharmacophore present in a vast array of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and psychoactive drugs.[2] This structural similarity strongly suggests that 2-(Thiolan-3-yl)ethan-1-amine may interact with biological targets within the central nervous system (CNS), such as neurotransmitter transporters and receptors. The sulfur atom in the thiolane ring could also engage in specific interactions, such as hydrogen bonding or coordination with metallic cofactors in enzymes, further diversifying its potential biological profile.
This guide will therefore focus on a systematic approach to uncover the pharmacological potential of this molecule, with a primary hypothesis centered on its activity as a neuromodulator. Additionally, given the known antimicrobial properties of many sulfur-containing compounds, a secondary line of investigation into its potential as an anti-infective agent will be considered.[3][4]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is critical for interpreting its biological activity and designing appropriate experimental protocols.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~131.24 g/mol | Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of Five). |
| logP | ~0.5 - 1.5 | Moderate lipophilicity, suggesting potential for blood-brain barrier penetration. |
| pKa (amine) | ~9.5 - 10.5 | The primary amine will be protonated at physiological pH, influencing receptor interactions and solubility. |
| Polar Surface Area | ~38 Ų | Favorable for membrane permeability. |
Proposed Synthetic Route
A reliable synthetic route is paramount for producing the quantities of 2-(Thiolan-3-yl)ethan-1-amine required for biological evaluation. The following multi-step synthesis is proposed, starting from commercially available materials.
Caption: Proposed synthetic pathway for 2-(Thiolan-3-yl)ethan-1-amine.
Protocol for the Synthesis of 2-(Thiolan-3-yl)ethan-1-amine:
-
Hydrogenation of Thiophene-3-acetic acid: Thiophene-3-acetic acid is subjected to catalytic hydrogenation using a noble metal catalyst such as Rhodium on carbon or Ruthenium dioxide under high pressure to reduce the aromatic thiophene ring to the saturated thiolane ring, yielding Thiolane-3-acetic acid.
-
Amidation of Thiolane-3-acetic acid: The resulting carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by amidation with ammonia to produce Thiolane-3-acetamide.
-
Reduction of Thiolane-3-acetamide: The amide is then reduced to the corresponding primary amine, 2-(Thiolan-3-yl)ethan-1-amine, using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or a borane complex (BH3-THF).
-
Purification: The final product is purified by distillation or column chromatography. The structure and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.
Proposed Biological Evaluation Workflow
A tiered approach to biological evaluation is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Caption: Tiered workflow for the biological evaluation of 2-(Thiolan-3-yl)ethan-1-amine.
Tier 1: In Silico and Primary In Vitro Screening
The initial phase aims to identify the most probable biological targets.
3.1.1. In Silico Screening
-
Objective: To predict the binding affinity of 2-(Thiolan-3-yl)ethan-1-amine to a panel of CNS-related proteins.
-
Methodology:
-
Generate a 3D conformer of the molecule.
-
Perform molecular docking studies against crystal structures of key targets, including:
-
Analyze the docking poses and scoring functions to prioritize targets for in vitro testing.
-
3.1.2. Primary In Vitro Screening
-
Objective: To experimentally determine the binding affinity of the compound to the prioritized targets.
-
Methodology: Radioligand Binding Assays
-
Prepare membrane fractions from cells expressing the target receptor or transporter.
-
Incubate the membranes with a known radioligand for the target in the presence of varying concentrations of 2-(Thiolan-3-yl)ethan-1-amine.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity and calculate the Ki (inhibition constant) for the test compound.
-
-
Enzyme Inhibition Assays (for MAO-A and MAO-B)
-
Incubate recombinant MAO-A or MAO-B enzyme with a fluorescent substrate and varying concentrations of the test compound.
-
Measure the rate of fluorescent product formation.
-
Calculate the IC50 (half-maximal inhibitory concentration).
-
Tier 2: Secondary In Vitro Functional Assays
Once binding is confirmed, the functional consequence of that binding must be determined.
-
Objective: To characterize the compound as an agonist, antagonist, or transport inhibitor.
-
Methodology:
-
Neurotransmitter Uptake Assays:
-
Use cells expressing SERT, DAT, or NET.
-
Incubate the cells with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of the test compound.
-
Measure the amount of radioactivity taken up by the cells.
-
Determine if the compound inhibits neurotransmitter uptake and calculate its IC50.
-
-
Receptor Functional Assays (e.g., for G-protein coupled receptors):
-
Use cells expressing the target receptor and a reporter system (e.g., cAMP levels for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors).
-
To test for agonist activity, treat the cells with the test compound and measure the reporter signal.
-
To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.
-
-
Tier 3: Preliminary ADME/Tox and In Vivo Studies
Promising compounds from in vitro studies should be evaluated for their drug-like properties and in vivo efficacy.
-
Objective: To assess the compound's metabolic stability, cell permeability, and potential for toxicity, and to obtain initial proof-of-concept in an animal model.
-
Methodology:
-
ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.
-
Cell Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.
-
Cytotoxicity: Determine the CC50 (half-maximal cytotoxic concentration) in a relevant cell line (e.g., HepG2).
-
-
In Vivo Behavioral Models (if CNS activity is confirmed):
-
For antidepressant-like activity (if SERT/NET inhibition is observed): Forced swim test or tail suspension test in mice.
-
For antipsychotic-like activity (if D2 antagonism is observed): Amphetamine-induced hyperlocomotion test in rats.
-
-
Potential Antimicrobial Evaluation
Given the prevalence of antimicrobial activity in sulfur-containing heterocycles, a parallel or secondary screening for this activity is warranted.[7]
-
Objective: To determine if 2-(Thiolan-3-yl)ethan-1-amine has activity against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Bactericidal/Fungicidal Assays: Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for any organisms where an MIC is observed.
-
Conclusion and Future Directions
2-(Thiolan-3-yl)ethan-1-amine presents a novel chemical scaffold with significant, albeit unexplored, potential as a therapeutic agent. Its structural resemblance to known neuromodulators provides a strong rationale for its investigation as a CNS-active compound. The experimental workflow detailed in this guide offers a systematic and logical progression for elucidating its biological activity, from initial in silico predictions to in vivo proof-of-concept studies. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but also contribute to a broader understanding of the therapeutic potential of the thiolane ring system in drug discovery.
References
-
PubChem. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine. Available from: [Link]
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Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-5. Available from: [Link]
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RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available from: [Link]
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RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available from: [Link]
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Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available from: [Link]
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PubChemLite. 2-{[3-(aminomethyl)thiolan-3-yl]oxy}ethan-1-ol. Available from: [Link]
-
St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. Available from: [Link]
-
Frontiers. Structure and Gating Dynamics of Na+/Cl– Coupled Neurotransmitter Transporters. Available from: [Link]
-
MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. Available from: [Link]
- Google Patents. CN103351376B - Synthetic method of 2-thiophene ethylamine.
-
International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]
-
ResearchGate. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available from: [Link]
Sources
- 1. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure and Gating Dynamics of Na+/Cl– Coupled Neurotransmitter Transporters [frontiersin.org]
- 6. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]
- 7. pnrjournal.com [pnrjournal.com]
Methodological & Application
Introduction: The Potential of 2-(Thiolan-3-yl)ethan-1-amine as a Versatile N,S-Donor Ligand
An Application Note and Protocols for the Use of 2-(Thiolan-3-yl)ethan-1-amine as a Bidentate Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of medicinal inorganic chemistry continually seeks novel ligands to create metal complexes with unique therapeutic and diagnostic properties. The strategic coordination of bioactive organic molecules to metal centers can lead to compounds with enhanced efficacy, reduced toxicity, and novel mechanisms of action.[1][2][3] Thioether-amine ligands are a particularly promising class due to their ability to form stable chelate rings with a variety of transition metals.[4][5] The combination of a soft thioether sulfur donor and a harder amine nitrogen donor allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[4][6]
This document provides a detailed guide to the synthesis and utilization of 2-(Thiolan-3-yl)ethan-1-amine as a bidentate N,S-donor ligand. While specific literature on this exact molecule is scarce, its structural motifs are well-represented in coordination chemistry. This guide, therefore, presents a scientifically grounded, proposed synthesis for the ligand and robust protocols for its application in forming and characterizing metal complexes, drawing upon established principles for similar thioether-amine systems.[4][7][8]
The flexible five-membered thiolane ring and the ethylamine side chain are expected to form a stable six-membered chelate ring upon coordination to a metal center. This structural feature is anticipated to provide a good balance of stability and reactivity for potential applications in catalysis and drug design.[5]
PART 1: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine
The following is a proposed synthetic route for 2-(Thiolan-3-yl)ethan-1-amine, starting from the commercially available 2-thiopheneacetonitrile. The procedure involves the reduction of the thiophene ring followed by the reduction of the nitrile group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(Thiolan-3-yl)ethan-1-amine.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(Thiolan-3-yl)acetonitrile
Causality: The thiophene ring is aromatic and thus relatively stable. Its reduction to a saturated thiolane ring requires catalytic hydrogenation under pressure or a strong chemical reducing agent.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-thiopheneacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to approximately 50-100 atm.
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude 2-(thiolan-3-yl)acetonitrile. This product can be purified further by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine
Causality: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing nitriles to primary amines.[9][10][11] The reaction proceeds via a nucleophilic hydride attack on the nitrile carbon.[4][12]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve 2-(thiolan-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Workup: Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield pure 2-(thiolan-3-yl)ethan-1-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C6H13NS |
| Molecular Weight | 131.24 g/mol |
| Boiling Point | ~180-190 °C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents and water |
PART 2: Coordination Chemistry and Complex Synthesis
2-(Thiolan-3-yl)ethan-1-amine is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amine and the sulfur of the thiolane ring to form a stable six-membered chelate.
Caption: Proposed bidentate coordination of the ligand to a metal center (M).
General Protocol for Metal Complex Synthesis
This protocol provides a general method for the synthesis of a metal complex, for example, with a divalent metal salt like MCl2 (where M = Pd, Pt, Cu, Ni).
-
Ligand Solution: In a round-bottom flask, dissolve 2-(Thiolan-3-yl)ethan-1-amine (2.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., K2PdCl4, CuCl2·2H2O) (1.0 eq) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary to ensure completion.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane. Dry the product under vacuum.
-
Crystallization: If no precipitate forms, reduce the volume of the solvent under reduced pressure. The complex can then be crystallized by slow evaporation of the solvent or by the addition of a less polar co-solvent.
PART 3: Characterization of Metal Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the metal complexes.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Coordination of the ligand to a metal center will cause a downfield shift of the protons adjacent to the nitrogen and sulfur atoms due to the deshielding effect of the metal.
-
¹³C NMR: Similar shifts are observed for the carbon atoms bonded to the donor atoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The N-H stretching and bending vibrations of the amine group will shift upon coordination. A shift in the C-S stretching frequency may also be observed.
-
-
UV-Visible Spectroscopy:
-
The formation of a metal complex can give rise to new absorption bands in the UV-Visible region corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
-
-
Mass Spectrometry (e.g., ESI-MS):
-
This technique is used to determine the molecular weight of the complex and can provide information about its composition and stoichiometry.
-
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[10]
-
-
Elemental Analysis:
-
Provides the percentage composition of C, H, N, and S in the complex, which is used to confirm its empirical formula and purity.
-
Representative Characterization Data (Hypothetical for a Pd(II) Complex)
| Technique | Observation | Interpretation |
| ¹H NMR | Downfield shift of protons on C adjacent to N and S | Coordination of both N and S to the Pd(II) center |
| FT-IR | Shift in N-H stretching frequency from ~3300 cm⁻¹ to ~3100 cm⁻¹ | Amine group is coordinated to the metal |
| ESI-MS | Peak corresponding to [M-Cl]⁺ or [M+H]⁺ | Confirms the molecular weight of the complex |
| Elemental Analysis | C, H, N, S percentages match the calculated values for [Pd(C6H13NS)2]Cl2 | Confirms the stoichiometry and purity of the complex |
PART 4: Applications in Drug Development
Metal complexes are increasingly being investigated as therapeutic agents.[2][3] The coordination of a ligand to a metal can alter its biological activity, and in many cases, the complex is more active than the free ligand.[1] Thioether-amine complexes of metals like platinum, palladium, and copper have shown promise as anticancer and antimicrobial agents.[10][11] The 2-(thiolan-3-yl)ethan-1-amine ligand provides a versatile scaffold for the development of new metal-based drug candidates. Further studies would be required to evaluate the cytotoxicity, DNA binding ability, and other biological activities of its metal complexes.[10]
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
-
TSI Journals. Synthesis of transition metal complexes of bidentate ligand. Available from: [Link]
-
Ali, M. A., et al. (2014). Synthesis, Characterization and Biological Evaluation of Transition Metal Complexes Derived from N, S Bidentate Ligands. Molecules, 19(6), 8086-8105. Available from: [Link]
- Poyraz, M., et al. (2006). Synthesis and Structural Studies of Bidentate Schiff Bases and Their Complexes with Cu(II), Ni(II), Co(II). Asian Journal of Chemistry, 18(4), 3517-3524.
-
Wang, M., et al. (2019). The synthesis of a Cu (ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. RSC Advances, 9(72), 42129-42136. Available from: [Link]
- Weyhermüller, T., et al. (2004). Preparation and Characterization of Mononuclear Ni Complexes of Tetradentate Amine-thioether and Amine-thiolate Ligands. Zeitschrift für anorganische und allgemeine Chemie, 630(3), 449-458.
- Kollár, L., et al. (2011). Double stereoselective coordination of chiral N,S ligands: Synthesis, coordination chemistry and utilization in Pd-catalyzed allylic alkylation. Journal of Organometallic Chemistry, 696(10), 2139-2147.
-
Grokipedia. Transition metal thioether complex. Available from: [Link]
- Le Flohic, A., et al. (2007). Mixed Thioether/Amine‐Functionalized Expanded Calixarenes, Related Macropolycycles, and Metal Complexes thereof. European Journal of Organic Chemistry, 2007(36), 6037-6045.
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link]
-
Chemistry LibreTexts. Reduction of nitriles to amines. Available from: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
JoVE. Amides to Amines: LiAlH4 Reduction. Available from: [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]
-
JoVE. Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]
-
MDPI. Pharmaceutical Applications of Metal Complexes and Derived Materials. Available from: [Link]
- Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958.
-
Karges, J., et al. (2020). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 2(8), 776-788. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Reduction of nitriles to amines [quimicaorganica.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. jove.com [jove.com]
Application Note: High-Fidelity Cross-Linking & Surface Functionalization using 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary
2-(Thiolan-3-yl)ethan-1-amine (also known as 2-(tetrahydrothiophen-3-yl)ethanamine) represents a specialized class of heterobifunctional cross-linkers . Unlike linear alkyl thiols or unstable maleimides, this molecule features a saturated five-membered sulfur ring (thiolane/tetrahydrothiophene) and a primary ethylamine side chain.
Why use this molecule?
-
Oxidative Stability: The thioether (R-S-R) moiety is significantly more resistant to auto-oxidation than free thiols (-SH), preventing the formation of unwanted disulfide aggregates during storage or conjugation.
-
Tunable Surface Binding: The thioether provides a "soft" coordination bond to noble metals (Au, Ag, Pt) that is stable yet displaceable by high-affinity thiols, making it ideal for dynamic surface patterning or secondary ligand exchange protocols.
-
Bio-Mimicry: Structurally analogous to the biotin ring system (minus the urea moiety), it serves as a compact, non-immunogenic spacer in bioconjugation.
This guide details protocols for using 2-(Thiolan-3-yl)ethan-1-amine to cross-link biomolecules to inorganic surfaces (Gold Nanoparticles/Planar Surfaces) and its use as a stable chemical handle in peptide synthesis.
Mechanistic Workflow & Logic
The cross-linking logic relies on the orthogonality between the primary amine (reactive toward activated esters/aldehydes) and the cyclic thioether (reactive toward noble metal surfaces or alkylating agents).
chemical-logic-diagram
Figure 1: The heterobifunctional workflow. The amine acts as the "warhead" for biological attachment, while the thiolane ring serves as the "anchor" for surface immobilization.
Pre-Experimental Considerations
Solubility and Handling
The hydrochloride salt form is hygroscopic. The free base is an oil.
-
Solvent Compatibility: Highly soluble in water, DMSO, DMF, and Ethanol.
-
Stock Solution: Prepare fresh in 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 or anhydrous DMSO for moisture-sensitive reactions.
-
Storage: Store under argon at -20°C. Avoid prolonged exposure to air to prevent slow oxidation to sulfoxides.
Reactivity Profile
| Functional Group | Target Reactivity | Reaction pH | Stability |
| Primary Amine (-NH₂) | NHS Esters, Aldehydes, Epoxides, Carboxyls (w/ EDC) | pH 7.0 – 8.5 | High |
| Thiolane (Thioether) | Gold (Au), Silver (Ag), Platinum (Pt) surfaces | pH 4.0 – 10.0 | Moderate (Coordinative bond) |
Protocol A: Preparation of Amine-Terminated Gold Interfaces (SAMs)
This protocol creates a Self-Assembled Monolayer (SAM) on gold surfaces (AuNPs or planar chips), presenting free amines for subsequent ligand capture. This is superior to thiol-based SAMs when "exchangeability" is required later.
Materials
-
Substrate: Citrate-stabilized Gold Nanoparticles (AuNPs) or Piranha-cleaned Gold Slide.
-
Linker: 2-(Thiolan-3-yl)ethan-1-amine (10 mM stock in Ethanol).
-
Buffer: 10 mM Phosphate Buffer (PB), pH 7.4.
Step-by-Step Methodology
-
Ligand Exchange (For AuNPs):
-
Centrifuge AuNPs (e.g., 10 mL of 10 nm particles) at 12,000 x g for 20 mins to remove excess citrate.
-
Resuspend the pellet in 9 mL of 10 mM PB.
-
Critical Step: Add 1 mL of the Linker Stock (10 mM) dropwise while vortexing. The high excess is necessary to drive the equilibrium, as thioether binding is weaker than thiol binding.
-
Incubation: Incubate for 12–24 hours at room temperature in the dark on a rotary shaker.
-
-
Purification:
-
Centrifuge the functionalized AuNPs (12,000 x g, 20 mins).
-
Discard supernatant (removes unbound linker).
-
Resuspend in fresh PB. Repeat wash cycle 3 times.
-
-
Validation (Ninhydrin Test):
-
Take a small aliquot (50 µL) of the functionalized particles.
-
Add 2 drops of Ninhydrin reagent and heat to 95°C for 2 mins.
-
Result: A deep purple/blue color indicates the presence of free amines on the surface. Unmodified citrate-AuNPs will remain red/pink.
-
Protocol B: Conjugation to Carboxyl-Containing Proteins
This protocol uses the linker to "tag" a protein with a thioether handle, allowing the protein to subsequently bind to gold surfaces without denaturing free thiols (cysteines) native to the protein.
Materials
-
Target Protein: Antibody or BSA (1 mg/mL in MES Buffer pH 6.0).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Linker: 2-(Thiolan-3-yl)ethan-1-amine (dissolved in water).
-
Desalting Column: Sephadex G-25 or Zeba Spin Column (7K MWCO).
Step-by-Step Methodology
-
Carboxyl Activation:
-
To 1 mL of Protein solution (1 mg/mL), add 0.4 mg EDC and 1.1 mg NHS.
-
Note: This targets surface carboxyls (Asp/Glu residues).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Amine Coupling:
-
Add 50-fold molar excess of 2-(Thiolan-3-yl)ethan-1-amine to the activated protein mixture.
-
Adjust pH to 7.2–7.5 using dilute NaOH or 10x PBS. The reaction requires the amine to be deprotonated.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Quenching & Purification:
-
Add Hydroxylamine (to final conc. 10 mM) to quench unreacted NHS esters.
-
Pass the mixture through a Desalting Column equilibrated with PBS to remove excess EDC, NHS, and unbound linker.
-
-
Application (Surface Immobilization):
-
The protein now carries surface-exposed thiolane rings .
-
Incubate this conjugate with clean Gold surfaces for 1 hour. The protein will orient onto the surface via the introduced thioether tags, preserving the activity of native disulfides which might otherwise break on gold.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Aggregation of AuNPs | Loss of electrostatic repulsion during ligand exchange. | Add 0.01% Tween-20 to the buffer. Ensure Linker is added slowly to prevent shock. |
| Low Conjugation Yield | pH too low during amine coupling. | Ensure pH is > 7.2 during Step 2 of Protocol B. Below pH 7, the amine is protonated ( |
| Weak Surface Binding | Competition from buffer ions or other thiols. | Avoid buffers with DTT or Mercaptoethanol. Remember: Thioether-Au bonds are weaker than Thiol-Au bonds; use high concentration for loading. |
Advanced Characterization Data
To validate the cross-linking, the following analytical techniques are recommended:
XPS (X-Ray Photoelectron Spectroscopy)
-
S2p Region: Look for a doublet peak at 163.5 eV (S 2p3/2) characteristic of C-S-C (thioether) bound to Gold.
-
Differentiation: Unbound thiols/thioethers usually appear at ~164 eV. Oxidized sulfur (sulfonate) appears >168 eV.
Contact Angle (Planar Surfaces)
-
Clean Gold: < 10° (Hydrophilic).
-
Thiolane-Amine Monolayer: ~45°–60° (Moderately hydrophilic due to amine).
-
Post-Conjugation (Protein): Varies by protein, typically more hydrophilic.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
- Context: Foundational text on sulfur-gold coordination chemistry, distinguishing between thiol and thioether binding strengths.
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[1][2][3][4] Philosophical Transactions of the Royal Society A. Link
- Context: Protocols for amine-carboxyl coupling on nanoparticle surfaces.
-
Hakkinen, H. (2012). The gold–sulfur interface at the nanoscale. Nature Chemistry. Link
- Context: Detailed mechanism of the S-Au interface stability.
-
Sigma-Aldrich. (n.d.). 2-(Thiophen-3-yl)ethanamine Product Specification. Link
- Context: Physical properties and handling data for thiophene/thiolane amine deriv
-
Frontiers in Chemistry. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Link
- Context: Discusses the stability and utility of sulfur heterocycles in bioconjug
Sources
- 1. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for amide coupling with 2-(Thiolan-3-yl)ethan-1-amine
Application Note: AN-402 Topic: Optimized Amide Coupling Protocols for Thioether-Containing Amines Target Molecule: 2-(Thiolan-3-yl)ethan-1-amine (CAS: 59311-67-0)
Executive Summary
This guide details the reaction conditions for coupling carboxylic acids with 2-(Thiolan-3-yl)ethan-1-amine . While the primary amine functionality allows for standard amide bond formation, the presence of the thiolane (tetrahydrothiophene) ring introduces specific challenges regarding chemoselectivity, catalyst poisoning, and odor containment. This note prioritizes protocols that prevent sulfur oxidation and minimize purification bottlenecks.
Reactant Profile & Strategic Analysis
| Component | Chemical Structure / Characteristic | Critical Considerations |
| Amine | 2-(Thiolan-3-yl)ethan-1-amine (Primary aliphatic amine attached to a saturated sulfur heterocycle) | 1.[1][2][3][4][5] Nucleophilicity: The |
| Acid | Generic Carboxylic Acid (R-COOH) | 1.[8] Activation: Requires activation (HATU, T3P, or Acid Chloride) to react with the amine.2. Epimerization: If chiral, mild base/reagent combinations (T3P) are preferred. |
Key Chemical Challenges
-
S-Oxidation Risk: Standard workups often use oxidative washes (e.g., bleach for odor control). Do not use bleach on the product. It will instantly convert the thioether to a sulfoxide/sulfone.
-
Metal Scavenging: If the carboxylic acid was synthesized via Pd/Cu cross-coupling, the thioether in the amine can bind residual metals, poisoning the reaction or carrying metals into the final product.
-
Chemoselectivity: While N-acylation is kinetically favored over S-acylation, highly reactive acid chlorides can transiently acylate the sulfur, though this usually rearranges or hydrolyzes back.
Reagent Selection Matrix
Use this decision tree to select the optimal protocol for your specific scale and substrate.
Figure 1: Decision matrix for selecting the appropriate coupling reagent based on scale and substrate sensitivity.
Detailed Experimental Protocols
Method A: HATU Coupling (Discovery Standard)
Best for: Small scale (<100 mg), valuable acids, and high-throughput synthesis.
Rationale: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the primary amine, minimizing time for side reactions.
Reagents:
-
Carboxylic Acid (1.0 equiv)[8]
-
2-(Thiolan-3-yl)ethan-1-amine (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIEA (Diisopropylethylamine) (2.0 – 3.0 equiv)
Protocol:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIEA (2.0 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add 2-(Thiolan-3-yl)ethan-1-amine (1.1 equiv).
-
Note: If the amine is supplied as an HCl salt, increase DIEA to 3.0–4.0 equiv to ensure freebase formation.
-
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS (look for product mass; confirm no S-oxidation M+16 peaks).
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Method B: T3P (Propylphosphonic Anhydride) (Scalable/Green)
Best for: Scale-up (>1g), chiral acids, and avoiding column chromatography.
Rationale: T3P yields water-soluble byproducts.[11] It acts as a scavenger for water, driving the reaction. It is less prone to causing epimerization than HATU.
Reagents:
-
Carboxylic Acid (1.0 equiv)[8]
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF.
Protocol:
-
Setup: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into the flask with EtOAc (0.1 – 0.2 M).
-
Base Addition: Add Pyridine or NMM (3.0 equiv). Cool to 0°C if the substrate is extremely fragile; otherwise, RT is acceptable.
-
T3P Addition: Add T3P solution dropwise.
-
Reaction: Stir at RT. T3P reactions are sometimes slower than HATU; allow 4–12 hours.
-
Workup (The "Self-Cleaning" Step):
-
Add water directly to the reaction mixture.
-
Separate layers.[8] The T3P byproducts are water-soluble.[11]
-
Wash organic layer with 1M NaOH (if product is stable to base) to remove unreacted acid.
-
Wash with 1M HCl to remove pyridine/amine excess.
-
Concentrate. Often yields pure product without chromatography.
-
Critical Safety & Odor Management
The thiolane moiety is an "odor-active" compound. Improper handling will contaminate the laboratory environment.
The "Bleach Trap" Protocol (For Waste Only):
-
Preparation: Set up a waste beaker containing 10% Bleach (Sodium Hypochlorite) in the fume hood.
-
Glassware: Rinse all syringes, flasks, and spatulas that touched the amine into this bleach beaker immediately after use.
-
Mechanism: Bleach oxidizes the volatile sulfide to a non-volatile sulfoxide/sulfone.
-
WARNING: Never allow bleach to come into contact with your isolated product . It will destroy it.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Amine HCl salt not neutralized. | Ensure DIEA/NMM equivalents are calculated based on Total Acid + Amine HCl. |
| M+16 Peak (LCMS) | Sulfur oxidation (Sulfoxide). | Check solvents for peroxides (use fresh THF/Ether). Ensure no oxidative workup steps were used. |
| M+32 Peak (LCMS) | Sulfur oxidation (Sulfone). | Strong oxidant contamination. Review cleaning protocols. |
| Slow Reaction | Steric hindrance or poor activation. | Switch from T3P to HATU. Heat to 40°C (sulfur is stable at this temp). |
| Emulsion in Workup | Amphiphilic nature of product. | Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer. |
Process Visualization
Figure 2: General synthetic workflow emphasizing the separation of product workup from odor-neutralizing waste streams.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Patterson, J. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Remarkably Efficient Reagent for Amide Bond Formation.[11] Organic Process Research & Development. (General reference for T3P utility in sensitive substrates).
-
Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals (Thiols/Sulfides).[6] (Protocol for bleach quenching of sulfur odors).[6][7][12] Link
Sources
- 1. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. reddit.com [reddit.com]
Technical Application Note: Reductive Amination Protocols Involving 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary & Chemoselectivity Profile
This technical guide details the operational protocols for utilizing 2-(Thiolan-3-yl)ethan-1-amine (CAS: 115783-65-8) in reductive amination reactions. This building block is critical for introducing the tetrahydrothiophene moiety into bioactive scaffolds.
Critical Constraint: The presence of the thioether (sulfide) within the thiolane ring dictates the choice of reducing agent.
-
Contraindicated: Heterogeneous catalytic hydrogenation (e.g.,
, Pd/C, PtO_2$) is generally incompatible . The sulfur atom acts as a catalyst poison, irreversibly binding to active metal sites and halting reactivity [1]. -
Recommended: Hydride-based reducing agents, specifically Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide-mediated Borohydride reduction , are the validated methods for this substrate class.
Mechanistic Pathway & Catalyst Compatibility
The following diagram illustrates the reaction pathway and the critical divergence point regarding sulfur compatibility.
Figure 1: The thioether moiety in the starting amine precludes standard catalytic hydrogenation, necessitating hydride-based protocols.
Protocol A: Standard STAB Method (Aldehydes & Unhindered Ketones)
Rationale: Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its mild nature. Unlike Sodium Cyanoborohydride (
Materials
-
Amine: 2-(Thiolan-3-yl)ethan-1-amine (1.0 equiv). Note: If using HCl salt, see step 1.
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv).
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for faster reaction rates.
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
-
Preparation of Free Base (Conditional):
-
If the amine is supplied as a hydrochloride salt, suspend it in the solvent (DCE) and add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 minutes to liberate the free amine.
-
-
Imine Equilibrium:
-
Add the carbonyl substrate (1.1 equiv) to the amine solution.
-
Crucial: Add Glacial Acetic Acid (1-2 equiv). This catalyzes imine formation and buffers the reaction.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous
. -
Stir biphasic mixture vigorously for 20 minutes to break down boron-amine complexes.
-
Extract with DCM (3x).[3]
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Titanium(IV)-Mediated Method (Hindered/Deactivated Substrates)
Rationale: For sterically hindered ketones or electron-deficient systems where imine formation is unfavorable, Titanium(IV) isopropoxide [
Materials
-
Amine: 2-(Thiolan-3-yl)ethan-1-amine (1.0 equiv).
-
Carbonyl: Hindered Ketone (1.0 - 1.2 equiv).
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 - 1.5 equiv).
-
Reducing Agent: Sodium Borohydride (
) (2.0 equiv).[1]
Step-by-Step Methodology
-
Imine Pre-formation (Neat/Concentrated):
-
In a dry flask under
, combine the amine and the ketone. -
Add
(1.25 equiv). -
Stir the mixture (often becomes viscous) at RT for 6–12 hours.
-
Note: If the mixture is too viscous to stir, add a minimal amount of THF (0.5 mL per mmol).
-
-
Reduction:
-
Dilute the reaction mixture with absolute Ethanol (5-10 mL per mmol).
-
Cool the solution to 0°C.
-
Add
(2.0 equiv) portion-wise (exothermic). -
Allow to warm to RT and stir for 2–4 hours.
-
-
Hydrolysis (Critical Step):
-
The reaction will contain titanium salts that form a gelatinous precipitate upon water addition.
-
Method: Add 1M NaOH or
to quench. -
Dilute with Ethyl Acetate.
-
Filter the resulting slurry through a Celite pad to remove Titanium oxide solids.
-
Wash the Celite pad thoroughly with Ethyl Acetate.
-
-
Isolation:
-
Separate the filtrate layers. Wash organic layer with Brine.[3]
-
Dry and concentrate.
-
Decision Matrix & Troubleshooting
Select the appropriate protocol based on your carbonyl substrate.
Figure 2: Decision tree for selecting the optimal reductive amination conditions.
Comparative Data: Reducing Agent Efficacy
| Parameter | STAB (Protocol A) | NaBH3CN | Ti(OiPr)4 + NaBH4 (Protocol B) | H2 / Pd-C |
| Sulfur Tolerance | High | High | High | Low (Poisoning) |
| Toxicity | Low | High (Cyanide) | Moderate | Low |
| Reaction pH | Weakly Acidic | pH 3-5 | Basic/Neutral | Neutral |
| Imine Selectivity | Excellent | Good | N/A (Stepwise) | Poor |
| Water Tolerance | Low (decomposes) | High | Low (Ti hydrolysis) | High |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ketones) | Slow imine formation equilibrium. | Switch to Protocol B (Titanium). The Lewis acid shifts equilibrium. |
| Dialkylation (with Aldehydes) | Primary amine is too nucleophilic; product amine reacts with aldehyde. | Use excess amine (1.5 equiv) relative to aldehyde, or add aldehyde slowly to amine/STAB mixture. |
| Gelatinous Emulsion (Workup) | Boron or Titanium salts complexing with amine. | Boron: Increase stir time with aqueous base. Titanium: Filter through Celite; use NH4OH during quench. |
| Sulfoxide Formation | Oxidation of the thiolane sulfur. | Avoid peroxide-containing ethers (THF/Dioxane) unless freshly distilled. Do not use oxidative workups (bleach/peroxides). |
References
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[2][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiolan-3-yl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(Thiolan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important building block. The following question-and-answer format addresses common issues encountered during its preparation, providing in-depth explanations and actionable protocols to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Overall Yield: Where am I losing my product?
Low overall yield is a frequent challenge in multi-step syntheses. For 2-(Thiolan-3-yl)ethan-1-amine, a common and efficient route involves the reductive amination of a suitable carbonyl precursor.[1][2] However, inefficiencies can arise at several stages.
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial step of reductive amination, the formation of the imine intermediate, is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: Incorporate a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is a commonly used catalyst.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
-
Troubleshooting:
-
Selective Reduction: NaBH₃CN and NaBH(OAc)₃ are preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting aldehyde or ketone, selectively reducing the imine as it forms.[2][4] This minimizes the formation of the corresponding alcohol as a byproduct.
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.
-
-
-
Side Reactions: The thiolane ring, a cyclic thioether, can be susceptible to side reactions, particularly oxidation or ring-opening, under harsh conditions.
-
Troubleshooting:
-
Mild Reaction Conditions: Employ mild reaction temperatures. Reductive aminations can often be carried out at room temperature.[1]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sulfur atom, especially if trace metals are present.
-
-
My final product is impure. What are the likely side products and how can I remove them?
Purification can be challenging due to the polar nature of the amine product. Understanding potential impurities is key to developing an effective purification strategy.
Common Impurities and Purification Strategies:
| Impurity | Formation Mechanism | Recommended Purification Method |
| Starting Aldehyde/Ketone | Incomplete reaction or hydrolysis of the imine intermediate. | Column chromatography on silica gel. The less polar starting material will typically elute before the amine product. |
| Alcohol Byproduct | Reduction of the starting carbonyl by the hydride reagent.[2] | Column chromatography. The alcohol is generally less polar than the amine. |
| Dialkylated Amine | The product amine reacts with another molecule of the starting carbonyl and is subsequently reduced. | This is more common when using ammonia. Using a large excess of the aminating agent can minimize this. Purification can be achieved by careful column chromatography or by converting the amines to their salts and performing recrystallization. |
| Oxidized Products (Sulfoxide) | Oxidation of the thioether sulfur atom. | This can be difficult to remove. Prevention is key by using an inert atmosphere and purified reagents. If formed, specialized chromatographic techniques may be necessary. |
Detailed Purification Protocol: Acid-Base Extraction
For a basic amine product like 2-(Thiolan-3-yl)ethan-1-amine, a simple and effective purification technique is an acid-base extraction.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer by carefully adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
The reaction is sluggish or stalls. How can I improve the reaction rate?
A slow reaction can lead to the degradation of starting materials and intermediates, ultimately lowering the yield.
Factors Influencing Reaction Rate and Optimization Strategies:
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Recommendations: Protic solvents like methanol or ethanol can facilitate imine formation. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used.[5] A co-solvent system can sometimes be beneficial.
-
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious of potential side reactions at higher temperatures.
-
Catalyst Concentration: The amount of acid catalyst used can significantly impact the rate of imine formation.
-
Optimization: Perform small-scale trial reactions with varying amounts of acetic acid (e.g., 0.1, 0.5, and 1.0 equivalents) to find the optimal concentration.
-
Visualizing the Process
Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in the synthesis of 2-(Thiolan-3-yl)ethan-1-amine.
Caption: The two-stage mechanism of reductive amination.
References
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed. (2024, May 17). Retrieved February 23, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 23, 2026, from [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Retrieved February 23, 2026, from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved February 23, 2026, from [Link]
-
Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020, January 5). Retrieved February 23, 2026, from [Link]
-
Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. (2025, September 1). Retrieved February 23, 2026, from [Link]
-
A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). Retrieved February 23, 2026, from [Link]
-
Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap. (2013, April 10). Retrieved February 23, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of 2-(Adamant-1-yl)ethylamine - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]
- CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents. (n.d.).
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (2023, December 19). Retrieved February 23, 2026, from [Link]
- CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents. (n.d.).
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016, May 12). Retrieved February 23, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 23, 2026, from [Link]
- CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents. (n.d.).
-
Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021, November 19). Retrieved February 23, 2026, from [Link]
-
Synthesis of some 2-ylidene-1,3-dithiolanes - ResearchGate. (2025, August 9). Retrieved February 23, 2026, from [Link]
-
Purification of thiols from biological samples - PubMed - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides - MDPI. (2022, July 6). Retrieved February 23, 2026, from [Link]
-
Synthetic access to thiols: A review - Indian Academy of Sciences. (n.d.). Retrieved February 23, 2026, from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers. (2020, November 11). Retrieved February 23, 2026, from [Link]
-
(PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes - ResearchGate. (2025, August 9). Retrieved February 23, 2026, from [Link]
- CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents. (n.d.).
-
LXXXII.—The preparation of ethylamine and of diethylamine - SciSpace. (n.d.). Retrieved February 23, 2026, from [Link]
-
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC. (2023, October 10). Retrieved February 23, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of the sulfur ring in 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary & Chemical Context
The Molecule: 2-(Thiolan-3-yl)ethan-1-amine (also known as 3-(2-aminoethyl)tetrahydrothiophene).
The Weak Link: The tetrahydrothiophene (thiolane) ring.
The Threat: Unwanted oxidation of the cyclic sulfide (thioether) to the Sulfoxide (
While the primary amine is robust, the sulfur atom in the five-membered ring is electron-rich and highly nucleophilic. It reacts aggressively with electrophilic oxidants (peroxides, singlet oxygen). Crucially, the presence of the amine side chain can exacerbate this by chelating trace metals (Cu, Fe), which act as catalysts for sulfur oxidation.
This guide provides a self-validating protocol to maintain the integrity of the sulfur ring during storage and synthesis.
The Mechanism of Failure
Understanding how the molecule degrades is the first step to prevention. The oxidation is not random; it follows a specific pathway driven by the availability of reactive oxygen species (ROS).
Diagram 1: The Oxidation Cascade
This diagram illustrates the stepwise oxidation from the desired sulfide to the irreversible sulfone byproduct.
Module 1: Solvent Hygiene (The Hidden Killer)
The most common cause of "mysterious" degradation is the use of ether-based solvents (THF, Diethyl Ether, Dioxane) that contain trace peroxides.
The Science: Ethers react with atmospheric oxygen to form hydroperoxides. These are potent oxidants that will selectively attack the sulfur ring of your molecule before interacting with anything else.
Protocol: Solvent Preparation & Verification
| Step | Action | Scientific Rationale |
| 1 | Test for Peroxides | Use quantofix strips or KI/Starch test. If >5 ppm, do not use . |
| 2 | Scavenging | Pass solvent through a column of Activated Basic Alumina (Brockmann Grade I). Alumina chemisorbs peroxides and removes water. |
| 3 | Degassing | Sparging with Argon (15 mins) is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the solvent surface. |
| 4 | Additive (Optional) | If the reaction tolerates it, add BHT (Butylated hydroxytoluene) (200 ppm) as a radical scavenger. |
Module 2: Chemical Stabilization via Salt Formation
If you are storing the free base (an oil or low-melting solid), you are maximizing the surface area exposed to oxygen. Converting the amine to a salt is the single most effective stabilization strategy.
The Science:
-
Lattice Energy: Salts form crystalline lattices that exclude Oxygen molecules.
-
Protonation: Protonating the amine (
) prevents it from coordinating with trace metals, shutting down the metal-catalyzed oxidation pathway.
Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the free base amine in anhydrous Ethanol or Methanol (degassed).
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl). Note: Ensure the ethereal HCl is peroxide-free!
-
Precipitation: Add cold Diethyl Ether or Hexane to induce crystallization.
-
Filtration: Filter under an Argon blanket.
-
Result: A white, crystalline solid (Hygroscopic – store in desiccator).
Module 3: Troubleshooting & Workflow
Diagram 2: The Protection Workflow
Follow this decision tree to ensure sample integrity during handling.
Frequently Asked Questions (FAQ)
Q: My sample has turned from colorless to pale yellow. Is it ruined? A: The yellow color typically indicates the formation of the Sulfoxide or trace polysulfides.
-
Diagnosis: Run a TLC or LC-MS. The sulfoxide is much more polar than the sulfide.
-
Remedy: If the impurity is low (<5%), you can purify via column chromatography, but you must use peroxide-free solvents. If high, recrystallization of the salt form is preferred.
Q: Can I use DMSO as a solvent for NMR or reactions? A: Avoid if possible. DMSO is a mild oxidant (Swern oxidation reagent). While DMSO alone rarely oxidizes thioethers at room temperature, any activation (heating, acid catalysts) can trigger oxygen transfer from DMSO to your sulfur ring. Use CDCl₃ or MeOD instead.
Q: Does the amine group affect the stability? A: Yes. The free amine can act as a ligand for trace metals (like Copper or Iron from spatulas/needles). These metal-amine complexes are potent catalysts for auto-oxidation. Keeping the molecule as an HCl salt prevents this coordination.
Q: I need to run a reaction in water. How do I protect the sulfur? A: Water often contains high dissolved oxygen.
-
Boil the water and cool it under Argon flow (freeze-pump-thaw is best).
-
Add a sacrificial antioxidant like Methionine or TCEP (Tris(2-carboxyethyl)phosphine) if your chemistry allows. TCEP is selective for reducing disulfides and sulfoxides back to sulfides and is stable in water.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Section: Removal of Peroxides).[1][2][3]
-
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89. (Mechanisms of thioether oxidation).
-
Enamine Ltd. (2024). Safety Data Sheet: 2-(Thiolan-3-yl)ethan-1-amine hydrochloride. (Handling and storage data for the salt form).
Sources
Technical Support Center: Troubleshooting 2-(Thiolan-3-yl)ethan-1-amine Conjugation
Executive Summary & Triage
You are likely encountering "low reactivity" with 2-(Thiolan-3-yl)ethan-1-amine due to one of three critical failure modes. Before altering your synthetic route, perform this rapid triage:
-
The pH Trap (Most Probable): This is a primary aliphatic amine (pKa ~9.8–10.5). If your reaction pH is < 9.0, the amine is protonated (
) and chemically inert. -
Oxidative Degradation: The tetrahydrothiophene (thiolane) ring is highly susceptible to oxidation. If your starting material is old or stored improperly, you may actually be using the sulfoxide derivative, which has vastly different solubility and electronic properties.
-
Catalyst Poisoning: If you are using metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the thioether sulfur is a potent catalyst poison that sequesters Palladium.
Diagnostic Workflow
Use the following logic flow to identify the root cause of your conjugation failure.
Figure 1: Diagnostic logic for isolating reactivity issues in thio-amine conjugates.
Deep Dive: Technical Analysis & Solutions
Issue 1: The Protonation Barrier (pKa Mismatch)
The Science: 2-(Thiolan-3-yl)ethan-1-amine contains a primary alkyl amine. While exact experimental pKa values for this specific catalog item are rare, structural analogs (ethylamine) have a pKa of ~10.6. The inductive effect of the thioether (beta-position) might lower this slightly to ~9.8, but it remains strongly basic.
In aqueous buffers at pH 7.2 (PBS), the ratio of reactive amine (
The Fix:
-
Aqueous Coupling: You must use a buffer system with a pH between 8.5 and 9.5 (e.g., Borate or Carbonate/Bicarbonate). Do not use Tris (contains competing amines).
-
Organic Coupling: Ensure you are adding a tertiary base (DIPEA or Triethylamine) at 1.5–2.0 equivalents relative to the amine salt.
Issue 2: Thiolane Ring Oxidation
The Science: The sulfur atom in the tetrahydrothiophene ring is a "soft" nucleophile. It is susceptible to oxidation by air over time, or rapidly by peroxides, forming the sulfoxide (S=O) or sulfone (O=S=O).
-
Impact: Oxidation increases polarity and alters the molecule's solubility profile. If you are seeing "low yields," you might actually have high yields of the wrong (oxidized) product, which is being lost during workup (e.g., staying in the aqueous phase during extraction).
The Fix:
-
Validation: Run a quick LC-MS.
-
Target Mass (M+H): ~146 Da (approx).
-
Oxidized Mass (M+16): ~162 Da (Sulfoxide).
-
Oxidized Mass (M+32): ~178 Da (Sulfone).
-
-
Prevention: Store the amine as the Hydrochloride salt (more stable) under Argon/Nitrogen at -20°C.
Issue 3: Catalyst Poisoning & Chemoselectivity
The Science: If you are using Palladium (Pd) or Copper (Cu) catalysts (e.g., for click chemistry or arylation), the cyclic thioether can coordinate to the metal center, displacing ligands and deactivating the catalyst. Furthermore, if you are using alkyl halides (e.g., iodoacetamide), the Sulfur atom can compete with the Nitrogen atom as a nucleophile (S-alkylation vs N-alkylation), especially if the pH is low (where N is protonated, but S is not).
The Fix:
-
Avoid Metals: Use standard amide coupling (EDC/NHS, HATU) or reductive amination.
-
Block S-Alkylation: Ensure pH > 9.0 to make the Nitrogen the dominant nucleophile (Hard/Soft Acid Base theory: Amine is harder and reacts faster with hard electrophiles like NHS esters).
Optimized Protocol: Amide Conjugation
Use this protocol to conjugate 2-(Thiolan-3-yl)ethan-1-amine to a Carboxyl-containing molecule.
Reagents:
-
Amine: 2-(Thiolan-3-yl)ethan-1-amine HCl salt.[1]
-
Carboxylate: Target molecule.
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Solvent: DMF or DMSO (dry).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step:
| Step | Action | Critical Technical Note |
| 1. Activation | Dissolve Carboxylate (1 eq) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir 15-30 min. | This forms the semi-stable NHS-ester. Do not add the amine yet. |
| 2. Base Prep | Dissolve Amine HCl salt (1.2 eq) in separate DMF vial. Add DIPEA (2.5 eq). | CRITICAL: You need 1 eq of DIPEA to neutralize the HCl salt, and 1.5 eq to keep the amine deprotonated. |
| 3. Conjugation | Add the Amine/Base solution to the Activated Carboxylate. | The mixture should be basic (check with pH paper: wetted spot should be green/blue). |
| 4. Reaction | Stir at Room Temp for 2–4 hours under Nitrogen. | Nitrogen prevents sulfur oxidation. |
| 5.[2] Quench | Add Hydroxylamine or Tris buffer (optional) to quench remaining NHS esters. | |
| 6. Workup | Dilute with water/brine and extract into EtOAc or DCM. | Warning: If the ring oxidized to sulfoxide, the product may be water-soluble. Check aqueous phase if yield is low. |
Frequently Asked Questions (FAQ)
Q: Can I use this amine with Maleimide chemistry? A: Proceed with caution. Maleimides are designed to react with Thiols (SH) at pH 6.5–7.5. While amines can react with maleimides at pH > 8.0, the reaction is slower and competes with hydrolysis. Since your molecule contains a thioether (which doesn't react with maleimide) but looks like a thiol precursor, ensure you don't have any ring-opening occurring. It is safer to use NHS-ester chemistry for this amine.
Q: My LC-MS shows a peak at M+16. Is my reaction ruined? A: Not necessarily, but your purity is compromised. The M+16 peak is the sulfoxide. If you are early in the synthesis, you might be able to reduce it back using mild reducing agents, but it is often more cost-effective to buy fresh starting material and store it strictly under inert gas.
Q: Why not use water/PBS for the reaction? A: You can, but you must adjust the pH to > 8.5 using Carbonate buffer. PBS (pH 7.4) will result in <5% conjugation efficiency because the amine will be protonated.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Authority on amine conjugation mechanisms, pKa considerations, and pH optimiz
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Foundational text for amine pKa values and thioether oxid
-
Deng, X., et al. (2011). "Protein Conjugation with Amine-Reactive Reagents." Methods in Molecular Biology.
- Specific protocols for NHS/EDC coupling and troubleshooting low reactivity.
Sources
Technical Support Center: Solvent Optimization for 2-(Thiolan-3-yl)ethan-1-amine
Introduction: Understanding the "Dual Personality" of Your Reagent
Welcome to the technical support hub. You are working with 2-(Thiolan-3-yl)ethan-1-amine , a bifunctional building block containing a primary amine and a cyclic thioether (tetrahydrothiophene).
To optimize your solvent selection, you must treat this molecule as having a "dual personality":
-
The Amine (Nucleophile/Base): It requires polar solvents for solubility but reacts aggressively with electrophilic solvents (e.g., alkyl halides).
-
The Thioether (Soft Nucleophile/Reductant): It is highly susceptible to oxidation (S-oxidation) and metal coordination (catalyst poisoning).
This guide replaces generic advice with specific protocols to prevent the three most common failure modes: Unintentional Oxidation , Solvent Alkylation , and Catalyst Deactivation .
Module 1: Solubility & Dissolution Troubleshooting
User Issue: "My starting material (HCl salt) won't dissolve in the recommended organic solvent, or the Free Base crashes out during reaction."
Technical Insight: The commercial form is often the Hydrochloride salt (highly polar, water-soluble). The Free Base is an oil or low-melting solid (soluble in organics). You cannot use the same solvent for both forms without additives.
Solubility Matrix & Recommendations
| Solvent Class | Compatibility | Status | Technical Notes |
| Chlorinated (DCM/DCE) | ⚠️ Caution | Restricted | Good solubility for Free Base. RISK: Reacts with amine over time (quaternization). Use only for short workups (<4h). |
| Ethers (THF, 2-MeTHF) | ⚠️ Caution | Monitor | Good for Free Base. RISK: Peroxides in aged ethers will oxidize the Thioether to Sulfoxide (M+16). |
| Polar Aprotic (DMF, DMSO) | ✅ Excellent | Recommended | Dissolves both Salt and Free Base. Hard to remove. Tip: Use minimal volume. |
| Alcohols (MeOH, EtOH) | ✅ Good | Recommended | Excellent for Salt form. Protic nature may interfere with some electrophiles. |
| Water | ✅ Specific | Biphasic | Soluble at pH < 9.[1] Insoluble/Oiling out at pH > 10. |
FAQ: How do I switch solvents without losing yield?
Q: I need to move from an aqueous workup to an anhydrous reaction in THF. How do I dry the amine without oxidizing the sulfur? A: Do not rotary evaporate to dryness with heating if peroxides are possible.
-
Perform a "Solvent Swap" via azeotropic distillation using 2-Methyltetrahydrofuran (2-MeTHF) .
-
2-MeTHF separates better from water than THF and has higher stability.
-
Protocol: Extract free base into 2-MeTHF -> Wash with Brine -> Dry over Na₂SO₄ -> Concentrate at <40°C.
Module 2: Reaction Optimization (Amide Coupling & Substitution)
User Issue: "I see a significant impurity (M+16 or M+14) during amide coupling."
Technical Insight:
-
M+16 (Sulfoxide): Caused by peroxides in the solvent or atmospheric oxygen catalyzed by trace metals.
-
M+14 (Methylation/Alkylation): Often caused by DCM reacting with the amine (Methylene insertion) or impurities in DMF.
Workflow: Solvent Selection Decision Tree
This logic flow prevents side reactions before they start.
Figure 1: Decision matrix for selecting reaction media based on chemical risks.
Protocol: Preventing "The DCM Trap"
Issue: Dichloromethane reacts with primary amines to form aminals or quaternary ammonium salts (Gem-dichlorides mechanism) upon standing. Solution:
-
Never stir the amine in DCM overnight.
-
If DCM is required for solubility, add a co-solvent (e.g., Toluene) and keep the temperature < 25°C.
-
Validation: Monitor reaction by LCMS. If a peak appears at +12/14 mass units relative to the amine, switch to Chloroform (stabilized with amylene) or EtOAc .
Module 3: Stability & The "Sulfur Gotcha"
User Issue: "My yield is low in Pd-catalyzed cross-couplings."
Technical Insight: The thioether sulfur is a "soft" Lewis base that coordinates strongly to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (Poisoning).
Troubleshooting Guide:
-
Solvent Choice is Critical:
-
Bad: Non-polar solvents (Toluene/Hexane) encourage the sulfur to bind to the Pd center because the solvent doesn't compete.
-
Good: Strongly coordinating solvents like Acetonitrile (MeCN) or DMSO can compete with the thioether for coordination sites, keeping the cycle active, though they may slow the rate.
-
Best: Use Water/Alcohol mixtures (Suzuki conditions) where the high polarity solvates the amine/thioether effectively, reducing catalyst interaction.
-
-
Scavenging Protocol:
-
If the reaction fails, add CuI (10 mol%) as a co-catalyst. Copper has a higher affinity for sulfur than Palladium does, effectively "distracting" the thioether.
-
Module 4: Isolation & Workup
User Issue: "I get terrible emulsions during extraction."
Technical Insight: 2-(Thiolan-3-yl)ethan-1-amine acts as a surfactant due to the lipophilic thiolane ring and the hydrophilic amine.
Visual Protocol: The "pH Swing" Extraction
Figure 2: pH Swing protocol to break emulsions and purify the amine.
Step-by-Step Guide:
-
Acidify: Dilute reaction with water and add 1M HCl until pH < 2. The amine protonates (becomes water-soluble).
-
Wash: Extract with EtOAc. The protonated amine stays in the water; non-basic impurities (and oxidized sulfoxides) often move to the organic layer.
-
Basify: Add 2M NaOH to the aqueous layer until pH > 12. The amine becomes the Free Base.
-
Extract: Use DCM (rapid extraction only) or 2-MeTHF .
-
Note: If emulsion persists, add solid NaCl (Brine saturation) to force phase separation.
-
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link
-
GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link
- Amine-DCM Reactivity: "Reaction of Dichloromethane with Amines." Bretherick's Handbook of Reactive Chemical Hazards.
- Thioether Oxidation Mechanisms: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides." Organic Sulfur Chemistry, CRC Press.
Sources
Technical Support Center: Stability & Degradation of 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary & Chemical Context
2-(Thiolan-3-yl)ethan-1-amine (also known as 3-(2-aminoethyl)tetrahydrothiophene) presents a unique stability challenge due to its bifunctional nature. It contains a thioether (sulfide) within the five-membered ring and an exocyclic primary amine .
When troubleshooting degradation, you are likely observing one of two distinct phenomena:
-
Irreversible Oxidation (The Sulfur Issue): The cyclic sulfide is highly prone to oxidation by atmospheric oxygen, forming sulfoxides and sulfones.
-
Reversible Carbamylation (The Nitrogen Issue): The primary amine avidly absorbs atmospheric CO₂ to form carbamates, often appearing as "phantom impurities" that vanish under acidic conditions.
This guide provides the diagnostic frameworks to differentiate, validate, and mitigate these pathways.
Module A: The Oxidation Cascade (Sulfur Degradation)
The tetrahydrothiophene (thiolane) ring is electron-rich, making the sulfur atom a prime target for electrophilic attack by oxygen species. This is the dominant degradation pathway in solution over time.
The Mechanism
The degradation proceeds in a stepwise oxidation:
-
Stage 1 (Sulfoxide): The sulfur atom gains one oxygen atom. This creates a chiral center at the sulfur, potentially resulting in diastereomers if the molecule already has stereocenters.
-
Stage 2 (Sulfone): The sulfoxide further oxidizes to a sulfone. This step is slower but thermodynamically stable.
Troubleshooting & Diagnosis
| Observation | Probable Cause | Diagnostic Check |
| LC-MS: Peak at M+16 | Sulfoxide Formation | Reduction Test: Treat sample with Triphenylphosphine ( |
| LC-MS: Peak at M+32 | Sulfone Formation | Permanence Test: Sulfones are resistant to mild reduction. If |
| NMR: Complex splitting | Diastereomers | Sulfoxide formation creates a new chiral center ( |
DOT Diagram: The Oxidation Pathway
Figure 1: Stepwise oxidation of the thioether moiety. Note that the first step is chemically reversible, while the second is generally irreversible under standard storage conditions.
Module B: The Carbamate Trap (Amine Instability)
Users frequently report "new impurities" in NMR that do not appear in LC-MS. This is the hallmark of Carbamate Formation .
The Mechanism
Primary amines react reversibly with Carbon Dioxide (
Troubleshooting & Diagnosis
| Observation | Probable Cause | Diagnostic Check |
| NMR: New peak at ~160-164 ppm ( | Carbamate Carbonyl | Acidification: Add a drop of |
| LC-MS: Parent Peak only (No Impurity) | Carbamate Instability | The acidic mobile phase (0.1% Formic Acid) decomposes the carbamate back to the parent amine inside the column. |
| Solubility: Precipitate in non-polar solvent | Carbamate Salt | Carbamates are salts and often crash out of solvents like DCM or Toluene. |
Module C: Analytical Reference Data
Use this table to identify peaks in your chromatograms.
Molecular Weight (Parent): 145.26 Da (Monoisotopic approx. 145.09)
| Species | Approx | Stability | Key Characteristic | |
| Parent | 0 | 146.1 | Moderate | Base Peak |
| Sulfoxide | +16 | 162.1 | Stable | Reducible; often splits into 2 peaks (diastereomers) |
| Sulfone | +32 | 178.1 | Very Stable | Non-reducible; highly polar |
| N-Oxide | +16 | 162.1 | Unstable | Differentiable from Sulfoxide via MS/MS (Loss of -OH vs Loss of -O) |
| Carbamate | +44 | 190.1 | Unstable | Seen in neutral pH MS only; disappears with acid |
| Dimer (Disulfide) | Varies | Varies | Low | Rare: Requires ring opening first (C-S bond cleavage) |
Experimental Protocols for Validation
Protocol 1: The "Phosphine Test" (Distinguishing Sulfoxide vs. N-Oxide)
Use this when you see an M+16 peak and need to know if it is S-oxidation or N-oxidation.
-
Prepare Sample: Dissolve 1 mg of the degraded sample in 1 mL of Methanol.
-
Add Reagent: Add 1.5 equivalents of Triphenylphosphine (
). -
Incubate: Let stand at room temperature for 30 minutes.
-
Analyze: Inject into LC-MS.
-
Result A: The M+16 peak disappears, and the Parent (M) increases.
It was a Sulfoxide. [1] -
Result B: The M+16 peak remains unchanged.
It is likely an N-Oxide or Sulfone.
-
Protocol 2: The "Acid Flash" (Confirming Carbamates)
Use this when NMR shows impurities but LC-MS looks clean.
-
Take NMR: Record standard
NMR in . Note broad peaks or extra methylene signals. -
Acidify: Add 10
of Trifluoroacetic Acid (TFA) or directly to the tube. -
Shake & Vent: Shake carefully (CO2 gas may evolve).
-
Retake NMR: If the "impurity" peaks resolve back into the sharp parent signals, it was a carbamate artifact.
Storage & Handling Guidelines
To prevent the degradation pathways described above, adhere to the following strict storage protocols:
-
Argon Overlay: Always store under an inert atmosphere. Nitrogen is acceptable, but Argon is preferred due to its density, which better blankets the liquid/solid to prevent
and intrusion. -
Temperature: Store at -20°C . Low temperature significantly slows the kinetics of S-oxidation.
-
Avoid Chlorinated Solvents for Storage: Do not store the amine dissolved in Chloroform or DCM for long periods; these solvents can become acidic or contain phosgene traces that react with the amine.
-
Desiccate: Moisture can catalyze the formation of carbamates. Store vials in a secondary container with desiccant.
References
-
Tetrahydrothiophene Oxidation Mechanism
-
Formation of Tetramethylene Sulfoxide via Oxidation of Tetrahydrothiophene.[2] The oxidation of the sulfur atom in five-membered rings is a well-documented process yielding sulfoxides and sulfones.
-
Source:
-
-
Amine-CO2 Reaction (Carbamate Formation)
-
Impact of Solvent on the Thermal Stability of Amines.[3] This reference details the reversible reaction of primary amines with CO2 to form carbamates and the analytical challenges this presents.
-
Source:
-
-
LC-MS Differentiation of N-Oxides and Sulfoxides
-
General Stability of Thiolanes
-
Tetrahydrothiophene - Properties and Reactions.[6] General chemical data confirming the susceptibility of the sulfide linkage to oxidation.
-
Source:
-
Sources
- 1. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]
resolving solubility issues with 2-(Thiolan-3-yl)ethan-1-amine salts
Topic: Resolving Solubility & Isolation Issues
Ticket ID: TTEA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
User Query: "I am experiencing difficulty isolating 2-(Thiolan-3-yl)ethan-1-amine as a crystalline salt. The material frequently 'oils out' during crystallization, or the resulting solid becomes deliquescent upon exposure to air. How do I resolve this?"
Scientist's Diagnosis: The difficulties you are facing stem from two intrinsic molecular features of 2-(Thiolan-3-yl)ethan-1-amine (TTEA ):
-
Conformational Flexibility: The ethyl linker and the saturated thiolane ring possess high entropic freedom, making crystal lattice formation thermodynamically unfavorable compared to the amorphous or "oiled" state.
-
Sulfur Susceptibility: The thioether moiety is a soft nucleophile susceptible to oxidation (sulfoxide formation), which drastically alters polarity and disrupts lattice energy.
Physicochemical Profile (TTEA)
| Parameter | Value (Est.) | Implication for Solubility |
| pKa (Conj. Acid) | ~10.2 - 10.5 | Requires strong acids (pKa < 8) for stable salt formation. |
| LogP (Free Base) | ~1.2 | Moderately lipophilic; free base extracts well into DCM/EtOAc. |
| Hygroscopicity | High (HCl salt) | Small alkyl amine HCl salts are prone to deliquescence. |
| Stability Risk | S-Oxidation | Peroxides in ether/THF will generate sulfoxides, preventing crystallization. |
Troubleshooting Module: The "Oiling Out" Phenomenon
The Problem: You add an anti-solvent (e.g., diethyl ether) to your amine salt solution, and instead of white crystals, a second liquid phase (a sticky oil) separates at the bottom.
The Mechanism: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit of the solution is breached at a temperature above the salt's melting point in that solvent mixture. The system effectively "melts" out of solution rather than crystallizing.
Protocol A: Resolving Oiling Out (Temperature Cycling)
Objective: To bypass the LLPS region and force nucleation.
-
Redissolution: Heat the oiled-out mixture until it becomes a single clear phase again. If it does not clear at reflux, add the good solvent (e.g., Methanol or Ethanol) dropwise until clear.
-
Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly in the oil bath (do not remove it). This prevents rapid supersaturation.
-
The "Cloud Point" Hold: Watch for the first sign of turbidity.
-
If it looks milky/oily: Re-heat immediately. Add 5% more good solvent. Cool again.
-
If it looks granular: This is nucleation. Hold temperature here for 30 minutes.
-
-
Seeding (Critical): If you have any solid from a previous batch (even impure), add a speck at the cloud point. This provides a template for the lattice, bypassing the high energy barrier of primary nucleation.
Visualization: Oiling Out Decision Tree
Figure 1: Decision matrix for salvaging an experiment where the product has separated as an oil.
Troubleshooting Module: Hygroscopicity & Salt Selection
The Problem: The HCl salt of TTEA turns into a sticky gum after 10 minutes on the balance.
The Mechanism: The Chloride ion (
Protocol B: Counter-Ion Screening (Salt Switching)
If HCl fails, do not persist. Switch to a counter-ion that packs better with the bulky thiolane ring.
Recommended Alternatives:
-
Hemifumarate (2:1): Fumaric acid is planar and dicarboxylic. It often bridges two amine molecules, creating a rigid, hydrogen-bonded lattice that resists water uptake.
-
Oxalate: Often forms highly crystalline solids, though toxicity limits pharmaceutical utility. Excellent for intermediate purification.
-
p-Toluenesulfonate (Tosylate): The aromatic ring of the tosylate allows for
-stacking interactions, often raising the melting point and reducing hygroscopicity.
Experimental Workflow for Salt Screening:
-
Dissolve 50 mg of free amine in 0.5 mL EtOAc.
-
Add 1.0 eq of acid (Fumaric, Oxalic, p-TsOH) dissolved in minimal MeOH.
-
Evaporate to dryness.
-
Slurry the residue in dry Et2O or Hexane/EtOAc (1:1).
-
Success Criteria: A free-flowing powder that does not stick to the spatula.
Visualization: Salt Selection Logic
Figure 2: Logic flow for selecting the appropriate counter-ion based on physical stability.
Advanced Protocol: Preventing Sulfur Oxidation
The Silent Killer: The sulfur in the thiolane ring is prone to oxidation to the sulfoxide (
Protocol C: The "Peroxide-Free" Mandate
-
Solvent Check: Never use diethyl ether or THF from a bottle that has been open for >1 month without testing for peroxides. Peroxides rapidly oxidize TTEA.
-
Antioxidant Spiking: When storing the free base or performing long crystallizations, add 0.1% BHT (Butylated hydroxytoluene) to the solvent system if downstream applications permit.
-
Inert Atmosphere: Perform the salt formation under Nitrogen or Argon.
-
Why? The reaction of amines with acids is exothermic. Heat + Oxygen + Sulfur = Sulfoxide.
-
Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) to make the salt? A: Technically yes, but TFA salts are often hygroscopic oils. Furthermore, TFA is difficult to remove completely, and residual TFA can degrade the thiolane ring over time. We recommend HCl (gas in dioxane) or Fumaric acid over TFA.
Q2: My NMR shows a split peak for the CH2 next to the sulfur. Is my compound degrading? A: Not necessarily. The thiolane ring can adopt "envelope" or "twist" conformations. At room temperature, these may exchange slowly on the NMR timescale, causing peak broadening or splitting. However, check for a peak at ~2.8-3.0 ppm (indicative of sulfoxide) to rule out oxidation.
Q3: The solid was white, but turned yellow overnight. Why? A: This is classic oxidative degradation. Amines can oxidize to N-oxides, and sulfur to sulfoxides. The yellow color often comes from trace conjugated impurities formed during this process. Store the salt in a desiccator, protected from light, preferably under Argon.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][6]
- Context: The definitive guide on counter-ion selection and the thermodynamics of salt crystalliz
-
Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.
- Context: Methodologies for high-throughput salt screening and overcoming oiling out.
-
Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94, 065504.
- Context: While focused on chirality, this paper details the mechanism of "Ostwald Ripening" and temperature cycling to resolve gummy precipit
-
PubChem. (n.d.).[7] Compound Summary for CID 84067180 (Cyclopentyl analog of TTEA). National Library of Medicine.[3]
- Context: Used for structural verification and physicochemical property estim
Sources
- 1. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 2. search.lib.utexas.edu [search.lib.utexas.edu]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine | C11H21NS | CID 84067180 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions during 2-(Thiolan-3-yl)ethan-1-amine functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Thiolan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile bifunctional molecule. Our goal is to provide you with the causal insights and field-proven protocols necessary to maximize your reaction success by minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-(Thiolan-3-yl)ethan-1-amine and how do their reactivities compare?
The molecule possesses two key nucleophilic sites: the primary amine (-NH₂) and the sulfur atom within the thiolane ring (a cyclic thioether).
-
Primary Amine: This is the more potent nucleophile and the intended target for most functionalization reactions, such as acylation or alkylation. Its reactivity is governed by the lone pair of electrons on the nitrogen atom.
-
Thiolane Sulfur: The sulfur atom also has lone pairs of electrons, making it nucleophilic. However, it is generally a weaker nucleophile than the primary amine. Its primary vulnerability is not unwanted acylation but rather oxidation to a sulfoxide or sulfone.[1]
Under most conditions, especially for reactions like amide bond formation, the amine is significantly more reactive, allowing for a high degree of chemoselectivity.
Q2: What are the most common side reactions to anticipate during functionalization?
The three most prevalent side reactions are:
-
Sulfur Oxidation: The thioether in the thiolane ring is susceptible to oxidation, which can occur from atmospheric oxygen, peroxide impurities in solvents, or certain reagents. This results in the formation of the corresponding sulfoxide (+16 Da mass increase) and, under more aggressive conditions, the sulfone (+32 Da mass increase).[1][2][3]
-
Over-functionalization: In reactions like N-alkylation, it's possible to get undesired dialkylation of the primary amine if reaction conditions are not carefully controlled.
-
Lack of Chemoselectivity: While the amine is more reactive, forcing conditions (e.g., high temperatures, strong non-specific reagents) can lead to reactions at both the amine and the sulfur, resulting in a complex mixture of products.
Q3: How can I ensure the reaction is selective for the primary amine?
Achieving high chemoselectivity hinges on leveraging the inherent reactivity difference between the amine and the thioether.
-
Reaction Type: Amide bond formation (N-acylation) using activated esters, acid chlorides, or acid anhydrides is an excellent choice for selective modification of the amine. The thioether is generally unreactive to these reagents under standard conditions.[4][5]
-
pH Control: For reactions in aqueous or protic media, maintaining the pH can be critical. For instance, in bioconjugation strategies like maleimide chemistry (which targets free thiols, not thioethers), a pH of 6.5-7.5 maximizes thiol reactivity while minimizing competing reactions with amines.[6] While not directly applicable to the thioether, this principle highlights the importance of pH in controlling relative nucleophilicity.
-
Mild Conditions: Employing stoichiometric control, mild temperatures (0 °C to room temperature), and avoiding overly harsh reagents or prolonged reaction times will heavily favor the desired N-functionalization pathway.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a Q&A format.
Problem Area 1: Product Characterization Shows Unexpected Masses
Q: My LC-MS analysis shows the expected product mass, but also significant peaks at +16 Da and +32 Da. What are these species?
You are observing the classic signs of sulfur oxidation. The peak at M+16 corresponds to your product with the thiolane sulfur oxidized to a sulfoxide, and the peak at M+32 corresponds to further oxidation to the sulfone.[1][3]
Q: How can I prevent this sulfur oxidation?
Oxidation is often caused by dissolved oxygen or other oxidant impurities. The following preventative measures are highly effective.
Table 1: Troubleshooting Sulfur Oxidation
| Strategy | Causality & Explanation | Recommended Action |
| Inert Atmosphere | Dissolved molecular oxygen is a common oxidant, especially over long reaction times or with heating. Removing it is the most effective preventative measure. | Before adding reagents, thoroughly degas your reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7] Maintain the reaction under a positive pressure of the inert gas.[8] |
| Solvent Purity | Ethers, such as THF, can form explosive peroxide impurities upon storage, which are potent oxidants. | Use freshly distilled or inhibitor-free, anhydrous solvents from a reputable supplier. Never use old, un-tested bottles of ether solvents. |
| Temperature Control | Oxidation reactions, like most reactions, are accelerated by heat. | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. For many N-acylations, this can be 0 °C or room temperature. |
| Avoid Oxidants | Ensure none of your reagents are themselves oxidants or can degrade into them. | Scrutinize your reaction scheme. If using reagents of unknown stability, consider them a potential source of oxidation. |
Workflow for Preventing Sulfur Oxidation
Caption: A step-by-step workflow emphasizing the key stages for preventing unwanted sulfur oxidation.
Problem Area 2: Low Yield and Poor Selectivity in N-Acylation
Q: I'm trying to form an amide bond with my carboxylic acid, but the yield is very low and my TLC plate is a mess. How can I improve this reaction?
Low yield in N-acylation is typically due to poor activation of the carboxylic acid, improper stoichiometry, or suboptimal reaction conditions. The key is to convert the carboxylic acid into a more reactive species (like an activated ester or acid chloride) that will react cleanly with the amine.
Q: What is a reliable, step-by-step protocol for selective N-acylation?
This protocol uses HATU, a common and efficient peptide coupling reagent, which creates a highly reactive activated ester in situ.
Protocol: Selective N-Acylation using HATU
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Stir the solution for 5 minutes at room temperature. This is the pre-activation step.
-
-
Reaction Initiation:
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution. The mixture may change color.
-
After 1-2 minutes, add a solution of 2-(Thiolan-3-yl)ethan-1-amine (1.2 eq) in the same anhydrous solvent dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the consumption of the starting amine by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. Using a gradient elution (e.g., from 100% DCM to 5-10% Methanol in DCM) is often effective. Adding 0.5% triethylamine to the eluent can prevent the basic product from streaking on the column.
-
Table 2: Recommended Conditions for Selective N-Acylation
| Parameter | Recommendation | Rationale & Key Considerations |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | These reagents efficiently generate activated species from carboxylic acids, favoring rapid reaction with the highly nucleophilic amine.[9][10] |
| Stoichiometry | Acid (1.0 eq), Amine (1.2 eq), Coupling Reagent (1.1 eq), Base (2.5 eq) | A slight excess of the amine ensures the more expensive acid is fully consumed. Excess base neutralizes all acidic species formed. |
| Base | DIPEA, Triethylamine (TEA) | A non-nucleophilic base is crucial. It acts solely as a proton scavenger and will not compete with the substrate amine.[9] |
| Solvent | Anhydrous DMF, DCM, THF | Aprotic solvents are required to prevent hydrolysis of the activated intermediate. DMF is excellent for solubility but can be harder to remove. |
| Temperature | 0 °C to Room Temperature | These reactions are typically fast and exothermic. Starting at 0 °C and allowing the reaction to warm to room temperature provides excellent control. |
Reaction Scheme: Desired vs. Side Reaction
Caption: The primary desired reaction pathway (N-acylation) versus the most common side reaction (S-oxidation).
References
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions . The Journal of Organic Chemistry - ACS Publications. [Link]
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14: Thiols and Sulfides . Chemistry LibreTexts. [Link]
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Protecting groups in organic synthesis . Willingdon College, Sangli. [Link]
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Sulfoxide synthesis by oxidation . Organic Chemistry Portal. [Link]
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks . ACS Macro Letters. [Link]
- A method of isolating and recovering thiol-containing compounds.
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Protecting group . Wikipedia. [Link]
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One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively . Scientific Reports. [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques . University of Padua Thesis. [Link]
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Activated Thiol Sepharose 4B . Cytiva. [Link]
- Process for the preparation and purification of thiol-containing maytansinoids.
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Protection and deprotection . Willingdon College, Sangli. [Link]
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals . EJNMMI Radiopharmacy and Chemistry. [Link]
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Purification, Characterization, and Effect of Thiol Compounds on Activity of the Erwinia carotovora L-Asparaginase . SciSpace. [Link]
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Sulfide Oxidation . ACS Green Chemistry Institute. [Link]
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The synthesis of thiols, selenols, sulfides, selenides, sulfoxides, selenoxides, sulfones and selenones . Journal of the Chemical Society, Perkin Transactions 1. [Link]
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates . Journal of Visualized Experiments. [Link]
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Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles . ResearchGate. [Link]
-
Thioacids Mediated Selective and Mild N-Acylation of Amines . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Thioacids mediated selective and mild N-acylation of amines . PubMed. [Link]
-
Chemical Conjugation . Creative Biolabs. [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks . ResearchGate. [Link]
- Selective N-acylation of amino alcohols.
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Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides . Biotage. [Link]
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Analysis of Disulfide Bond Formation . Current Protocols in Protein Science. [Link]
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Breaking a Couple: Disulfide Reducing Agents . Digital CSIC. [Link]
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Thiophene . PubChem. [Link]
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Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates . PLoS One. [Link]
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Various thiol-and amine-reactive bifunctional agents . ResearchGate. [Link]
- Prevention of protein disulfide bond reduction.
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Handling thiols in the lab . Reddit. [Link]
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Applications of Thiol-Ene Chemistry for Peptide Science . Frontiers in Chemistry. [Link]
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Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability . Theranostics. [Link]
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Synthesis, Reactivity and Properties of Thiophene . EduRev. [Link]
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Reactivity order is pyrrole>furan >thiophene . What is the reason? . Quora. [Link]
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Thiophene . Wikipedia. [Link]
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Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent . Chemical Communications. [Link]
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Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview . PubMed. [Link]
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a) Reactions between aldehyde groups and thiol and amine groups.... . ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(Thiolan-3-yl)ethan-1-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(Thiolan-3-yl)ethan-1-amine. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. This approach not only serves as a robust framework for researchers encountering this molecule but also illustrates the power of comparative structural analysis in spectral interpretation.
We will dissect the predicted spectrum, comparing it with the known spectra of structurally related compounds—tetrahydrothiophene and 2-phenylethan-1-amine—to underscore the influence of each molecular fragment on the resulting NMR signals. This comparative methodology provides a deeper understanding of structure-property relationships and serves as a practical guide for spectral assignment.
Predicted ¹H NMR Spectrum: 2-(Thiolan-3-yl)ethan-1-amine
The structure of 2-(Thiolan-3-yl)ethan-1-amine combines a saturated five-membered sulfur heterocycle (thiolane or tetrahydrothiophene) with an ethylamine side chain. The predicted spectrum is a composite of signals arising from these two key fragments, with chemical shifts and coupling patterns influenced by their respective electronic environments and spatial relationships.
The protons are labeled as follows for clarity in the subsequent analysis:
Caption: Labeled structure of 2-(Thiolan-3-yl)ethan-1-amine.
Analysis of Predicted Signals
The spectrum can be divided into three main regions: the aliphatic side chain, the thiolane ring protons adjacent to sulfur (α-protons), and the other thiolane ring protons (β-protons).
-
Amine Protons (-NH₂): The two protons on the nitrogen atom are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but typically falls within the 0.5-5.0 ppm range.[1][2][3] This broadening is due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.
-
Methylene Protons Adjacent to Nitrogen (-CH₂-NH₂): These protons (Hβ') are deshielded by the electronegative nitrogen atom. They are predicted to appear as a triplet around 2.7-2.9 ppm, coupled to the adjacent Hα' protons.[1][4]
-
Methylene Protons on the Side Chain (-CH₂-C₃H): These protons (Hα') are in a standard aliphatic environment and are expected to resonate further upfield, likely in the 1.5-1.8 ppm range. This signal would be a multiplet due to coupling with both the Hβ' and H3 protons.
-
Thiolane α-Protons (H2, H5): The four protons on the carbons directly attached to the sulfur atom are deshielded relative to other aliphatic protons. In unsubstituted tetrahydrothiophene, these appear around 2.8-2.9 ppm.[5][6] In this molecule, they will present as complex, overlapping multiplets due to geminal and vicinal coupling with each other and with the β-protons.
-
Thiolane β-Protons (H3, H4): The protons on C4 and the single proton on C3 are in a more shielded environment. In tetrahydrothiophene, these protons resonate around 1.9-2.0 ppm.[5][6] The signal for H4 will be a complex multiplet. The H3 signal will be the most complex in the entire spectrum, appearing as a multiplet due to coupling with protons on C2, C4, and the α' position of the side chain.
Predicted Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| -NH₂ | 1.0 - 4.0 | Broad Singlet (br s) | 2H | Exchangeable protons on nitrogen; chemical shift is solvent and concentration-dependent.[2][3] |
| Hβ' (-CH₂ -NH₂) | ~ 2.8 | Triplet (t) | 2H | Deshielded by the adjacent electronegative nitrogen atom.[1] |
| H2, H5 | ~ 2.8 | Multiplet (m) | 4H | Protons alpha to the sulfur atom are deshielded.[5][6] |
| H4 | ~ 2.0 | Multiplet (m) | 2H | Standard aliphatic protons on the thiolane ring. |
| Hα' (-CH₂ -C₃) | ~ 1.7 | Multiplet (m) | 2H | Aliphatic protons on the ethyl side chain. |
| H3 | ~ 1.9 | Multiplet (m) | 1H | Chiral center proton with complex coupling to multiple neighbors. |
Comparative Spectral Analysis
To validate and understand the predicted spectrum, we compare it with the known ¹H NMR data of two simpler, related molecules.
Alternative 1: Tetrahydrothiophene (Thiolane)
This molecule represents the core heterocyclic structure. Its simple, symmetric spectrum provides a baseline for the chemical shifts of the ring protons.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ (H2, H5) | ~2.86 | Multiplet | 4H |
| β-CH₂ (H3, H4) | ~1.97 | Multiplet | 4H |
| (Data sourced from spectral databases and literature).[6] |
Comparison Insight: The chemical shifts for the α- and β-protons in tetrahydrothiophene directly inform our predictions for the corresponding protons in the target molecule.[5][6] The presence of the ethylamine substituent at the C3 position breaks the symmetry, leading to more complex multiplets and slight shifts in the proton resonances of the ring, but the fundamental positions remain comparable.
Alternative 2: 2-Phenylethan-1-amine
This compound serves as an excellent comparison for the ethylamine side chain, showing the effect of a different, larger substituent at the 2-position.
| Proton Label | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| Aromatic (C₆H₅ ) | ~7.2-7.4 | Multiplet | 5H |
| -CH₂ -NH₂ | ~2.98 | Triplet | 2H |
| -CH₂ -Ph | ~2.78 | Triplet | 2H |
| -NH₂ | ~1.39 | Broad Singlet | 2H |
| (Data sourced from spectral databases).[7][8][9] |
Comparison Insight: The methylene protons adjacent to the amine group in 2-phenylethan-1-amine resonate at ~2.98 ppm, which is very close to our prediction for the Hβ' protons in the target molecule. This confirms that the primary amine group has a consistent deshielding effect on adjacent protons. The key difference is the replacement of the phenyl group's signals with those of the thiolane ring.
Experimental Protocol for High-Resolution ¹H NMR
Acquiring a clean, high-resolution spectrum is paramount for accurate structural elucidation. The following protocol outlines the best practices for sample preparation, data acquisition, and processing.[10][11]
Workflow Diagram
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Thiolan-3-yl)ethan-1-amine.[11][12] For small molecules, this quantity is sufficient for a high-quality ¹H spectrum in a few minutes.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), in a small vial. CDCl₃ is a good first choice for many organic molecules.[12]
-
Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.[10]
-
To ensure high resolution, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field. This process involves adjusting the currents in the shim coils to maximize the homogeneity of the magnetic field across the sample volume, which results in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters. For a standard ¹H experiment, use a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[13]
-
Acquire the data. For a sample of this concentration, 8 to 16 scans (NS) are typically sufficient to achieve an excellent signal-to-noise ratio.[13]
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.[14]
-
Carefully phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.[15]
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity. This is critical for accurate integration.[15]
-
Reference the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[16][17]
-
Integrate the peaks to determine the relative ratios of the protons in the molecule.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecular structure.
-
Conclusion
The ¹H NMR spectrum of 2-(Thiolan-3-yl)ethan-1-amine is predicted to be a complex but interpretable series of signals that directly reflect its molecular architecture. By systematically analyzing the expected chemical shifts and coupling patterns, and by comparing these predictions with the known spectra of tetrahydrothiophene and 2-phenylethan-1-amine, a confident structural assignment can be made. The key spectral features include the characteristic upfield multiplets of the saturated thiolane ring, the deshielded triplet of the methylene group adjacent to the amine, and a broad, exchangeable amine proton signal. Following the detailed experimental protocol provided will ensure the acquisition of high-quality data, enabling researchers and drug development professionals to verify the structure and purity of this compound with a high degree of confidence.
References
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NMR Sample Preparation. (n.d.). Queen's University Faculty of Arts and Science. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 731-743. Retrieved from [Link]
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Vidal, J., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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NMR Facility, Chemistry Department, Washington University in St. Louis. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Wishart, D. S., et al. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 15(3), 39. Retrieved from [Link]
-
Pintér, G., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Journal of Molecular Structure, 1247, 131349. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 731-43. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenethylamine. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. Retrieved from [Link]
-
Vacogne, C. D., & Schlaad, H. (n.d.). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]
-
PANACEA. (n.d.). NMR data acquisition. Retrieved from [Link]
-
Esteban, A. L., & Diéz, E. (1980). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Canadian Journal of Chemistry, 58(21), 2340-2348. Retrieved from [Link]
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Pintér, G., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Journal of Molecular Structure, 1247. Retrieved from [Link]
-
Hore, P. J. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Mlostoń, G., et al. (2020). Supporting Information for Ferrocenyl-substituted tetrahydrothiophenes via formal [3 + 2]-cycloaddition reactions of ferrocenyl thioketones with donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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Abraham, R. J., et al. (1993). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-306. Retrieved from [Link]
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Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison. Retrieved from [Link]
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Acebo, C., et al. (2016). 1 H NMR (400 MHz, CDCl 3 ) spectra and principal signal assignments of... RSC Advances, 6(106), 104595-104606. Retrieved from [Link]
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University of Calgary. (n.d.). Amines. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Brown, W. P. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Retrieved from [Link]
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Brown, W. P. (n.d.). 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Retrieved from [Link]
-
Al-Lami, H. S., et al. (2019). 1H NMR Spectra of: (a) Thiolate POSS, (b) TL100, (c) TL100 Br and (d)... Journal of Physics: Conference Series, 1234, 012061. Retrieved from [Link]
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SpectraBase. (n.d.). Ethanolamine. Retrieved from [Link]
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FTIR Characterization Guide: 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary & Strategic Importance
In the landscape of fragment-based drug discovery (FBDD), 2-(Thiolan-3-yl)ethan-1-amine (CAS: 59311-67-0 for free base) represents a critical saturated heterocycle building block. Unlike its aromatic counterpart (thiophene), the thiolane (tetrahydrothiophene) ring offers a distinct 3D vector (sp³ character) and metabolic profile, making it a valuable bioisostere for proline or cyclopentane derivatives.
However, the quality control of this intermediate is fraught with specific challenges:
-
Aromatic Contamination: Incomplete hydrogenation of the thiophene precursor.
-
Oxidative Instability: The thioether sulfur is prone to oxidation into sulfoxides (S=O) and sulfones (O=S=O).
-
Salt vs. Free Base: The hydrochloride salt (CAS: 34843-84-0) is the standard storage form, but the free base is often the reactive species in synthesis.
This guide provides an authoritative FTIR spectral analysis to distinguish the target molecule from its critical impurities and analogs, ensuring the integrity of your synthetic pipeline.
Spectral Fingerprint Analysis[1]
The FTIR spectrum of 2-(Thiolan-3-yl)ethan-1-amine is defined by the interplay between the flexible, saturated thioether ring and the primary amine tail.
The "Fingerprint" Logic (Graphviz Visualization)
The following diagram maps the molecular structure to specific vibrational modes.
Figure 1: Structural dissection of vibrational modes. The absence of aromatic C=C modes is the primary purity indicator against thiophene precursors.
Detailed Peak Assignment Table
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3350 & 3280 | Primary Amine (-NH₂) | N-H Stretching (Asym & Sym) | High. A doublet indicates a primary amine. A single band suggests secondary amine impurity.[1][2] Broadening indicates salt formation or moisture. |
| 2850–2960 | Alkyl (CH₂, CH) | C-H sp³ Stretching | Medium. Standard aliphatic envelope. Crucial: No peaks above 3000 cm⁻¹ (would indicate aromatic/alkene C-H). |
| 1590–1620 | Primary Amine (-NH₂) | N-H Scissoring (Bending) | Medium. Often overlaps with aromatic C=C, but in this saturated molecule, it should be the only significant peak in this region. |
| 1450–1470 | Methylene (-CH₂-) | CH₂ Scissoring | Low. Standard alkane indicator. |
| 1050–1150 | C-N Bond | C-N Stretching | Medium. Confirms amine attachment. |
| 650–700 | Thioether (C-S-C) | C-S Stretching | High. Specific to the thiolane ring. Often weak but distinct in the fingerprint region. |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common "impostors" in a drug development setting.
Target vs. Aromatic Precursor (2-(Thiophen-3-yl)ethanamine)
Scenario: You are synthesizing the thiolane via hydrogenation of the thiophene. How do you know the reaction is complete?
| Feature | Target: Thiolane (Saturated) | Impurity: Thiophene (Aromatic) | Actionable Insight |
| C-H Region | All peaks < 3000 cm⁻¹ | Sharp peaks > 3000–3100 cm⁻¹ (Aromatic C-H) | Stop/Go Decision. Any peak >3000 cm⁻¹ indicates incomplete hydrogenation. |
| 1500–1600 cm⁻¹ | Single peak (~1600, NH bend) | Multiple sharp peaks (C=C Ring breathing) | Thiophene ring modes are strong and sharp here. |
| 600–900 cm⁻¹ | Weak C-S stretch (~680) | Strong Out-of-Plane (OOP) Bends (~700–850) | Aromatic OOP bends are very intense; their absence confirms saturation. |
Target vs. Oxidative Degradant (Sulfoxide)
Scenario: The sample has been stored in non-inert conditions. Has the sulfur oxidized?
| Feature | Target: Thioether (-S-) | Impurity: Sulfoxide (-S(=O)-) | Actionable Insight |
| 1000–1050 cm⁻¹ | Transparent/Weak C-N stretch | Strong, Broad Band (S=O Stretch) | Critical Failure. A strong band at ~1030 cm⁻¹ is the "Kiss of Death" for thioether purity. |
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this "self-validating" protocol. The hygroscopic nature of the amine salt requires specific handling.
Sample Preparation Logic
Figure 2: Decision tree for sample preparation to minimize environmental artifacts.
Step-by-Step Method
-
Blanking: Always collect a fresh background spectrum. Atmospheric water vapor absorbs exactly where the Amine N-H stretch appears (3400-3800 cm⁻¹), potentially masking the doublet.
-
Salt Form (KBr Pellet):
-
Mix 1-2 mg of sample with 200 mg dry KBr.
-
Expert Tip: Do not grind excessively; high pressure can induce crystal lattice shifts in amine salts.
-
-
Free Base (ATR):
-
Place 1 drop on the crystal.
-
Expert Tip: Clean the crystal immediately with isopropanol. Thioethers can adsorb strongly to ZnSe crystals, causing "ghost peaks" in subsequent runs [1].
-
References
-
Pike Technologies. Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR. Application Note. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Data for Thiophene and Amine Derivatives. NIST Chemistry WebBook. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for functional group frequencies: C-S stretch @ 600-700 cm⁻¹, Primary Amine N-H @ 3300-3500 cm⁻¹).
- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Sources
A Comparative Guide to the Reactivity of Cyclic vs. Linear Thiol Amines: The Case of 2-(Thiolan-3-yl)ethan-1-amine
Introduction: The Nuances of Thiol Reactivity in Drug Development
In the landscape of molecular design, particularly in drug development and bioconjugation, aminothiols are indispensable building blocks. Their dual functionality—a nucleophilic thiol and a versatile amine—offers a rich platform for synthesis and modification. Thiols, or sulfhydryl groups, are among the most reactive functional groups in biological systems, participating in crucial processes from forming structural disulfide bonds in proteins to acting as potent antioxidants.[1][2][3] The reactivity of a thiol is predominantly governed by its deprotonation to the more nucleophilic thiolate anion (RS⁻), a process dictated by the thiol's acidity (pKa).[4][5][6] Consequently, factors that influence pKa, such as the local electronic and steric environment, are of paramount importance.
This guide provides an in-depth, objective comparison of the reactivity of 2-(Thiolan-3-yl)ethan-1-amine, a cyclic aminothiol, against its linear counterparts, typified by cysteamine (2-aminoethanethiol). We will explore how the conformational constraints imposed by the throlane ring may modulate the inherent reactivity of the thiol and amine groups. This analysis is supported by established experimental protocols designed to probe and quantify these differences, providing researchers and drug development professionals with the data-driven insights needed to select the optimal reagent for their specific application.
Structural Considerations: Cyclic Rigidity vs. Linear Flexibility
The fundamental difference between 2-(Thiolan-3-yl)ethan-1-amine and linear aminothiols like cysteamine lies in the structure surrounding the core functional groups.
-
Linear Aminothiols (e.g., Cysteamine): These molecules possess high conformational flexibility. The free rotation around the carbon-carbon bonds allows the thiol and amine groups to adopt numerous spatial arrangements. This flexibility can be advantageous for intermolecular reactions where the molecule must adapt to the geometry of a binding partner.
-
2-(Thiolan-3-yl)ethan-1-amine: The presence of the five-membered throlane ring introduces significant conformational rigidity. The ethylamine side chain is fixed at the 3-position of this ring, restricting its spatial orientation relative to the ring's sulfur atom. This fixed geometry can lead to distinct reactivity profiles due to:
-
Steric Hindrance: The cyclic backbone may sterically hinder the approach of reactants to the thiol group, potentially slowing down reaction rates compared to an unhindered linear analogue.[7]
-
Intramolecular Interactions: The proximity of the ring's sulfur atom and the ethylamine side chain could lead to through-space electronic interactions or hydrogen bonding, which can alter the pKa of both the thiol and the amine. Intramolecular reactions, in general, can gain a considerable rate enhancement compared to intermolecular ones.[8]
-
Caption: Structural comparison of the cyclic vs. linear aminothiols.
Experimental Comparison of Reactivity
To objectively assess the reactivity differences, we will employ two standard kinetic assays: a disulfide reduction assay and a thiol alkylation assay. These experiments provide quantitative data on the nucleophilicity of the respective thiols under controlled conditions.
Experiment 1: Disulfide Reduction via Ellman's Reagent (DTNB Assay)
This assay measures the rate at which a thiol reduces the disulfide bond in 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction produces one equivalent of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored dianion that can be quantified spectrophotometrically at 412 nm.[9] The rate of TNB²⁻ formation is directly proportional to the thiol's reactivity in thiol-disulfide exchange.[2][10]
Caption: Experimental workflow for the DTNB disulfide reduction assay.
Experimental Protocol: DTNB Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4. Causality: The pH is maintained above the typical pKa of alkyl thiols to ensure a significant population of the reactive thiolate anion. EDTA is included to chelate any trace metal ions that could catalyze thiol oxidation.
-
DTNB Stock: 10 mM DTNB in Assay Buffer.
-
Thiol Stocks: 10 mM solutions of 2-(Thiolan-3-yl)ethan-1-amine and Cysteamine in Assay Buffer. Prepare fresh daily.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 180 µL of Assay Buffer.
-
Add 10 µL of the respective thiol stock solution to achieve a final concentration of 500 µM. Include a "blank" well with 10 µL of Assay Buffer instead of thiol.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of DTNB stock solution to all wells for a final concentration of 500 µM.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot absorbance (412 nm) vs. time (seconds).
-
Determine the initial reaction rate (V₀) from the slope of the initial linear portion of the curve, using the Beer-Lambert law (ε for TNB²⁻ at 412 nm = 14,150 M⁻¹cm⁻¹).
-
Hypothetical Results: DTNB Assay
| Compound | Initial Rate (V₀) (µM/s) | Relative Reactivity (%) |
| Cysteamine | 12.5 | 100% |
| 2-(Thiolan-3-yl)ethan-1-amine | 9.8 | 78.4% |
Interpretation: The data suggest that under these conditions, the linear aminothiol, cysteamine, reduces DTNB approximately 22% faster than its cyclic counterpart. This could be attributed to greater steric hindrance around the thiol group in the throlane derivative, impeding its access to the disulfide bond of DTNB.
Experiment 2: Thiol-Maleimide Alkylation Kinetics
Thiol-Michael addition, such as the reaction with a maleimide, is a cornerstone of bioconjugation chemistry.[11][12] This experiment measures the rate of the nucleophilic attack of the thiol on an N-substituted maleimide. The reaction can be monitored by the decrease in the maleimide's absorbance around 300 nm.
Experimental Protocol: Thiol-Maleimide Alkylation
-
Reagent Preparation:
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0. Causality: A pH of 7.0 is often used for bioconjugation to balance thiol reactivity with the stability of proteins and other biomolecules.
-
Maleimide Stock: 10 mM N-ethylmaleimide (NEM) in Reaction Buffer.
-
Thiol Stocks: 20 mM solutions of 2-(Thiolan-3-yl)ethan-1-amine and Cysteamine in Reaction Buffer.
-
-
Assay Procedure (Cuvette-based):
-
In a quartz cuvette, combine 900 µL of Reaction Buffer and 50 µL of the thiol stock solution (final concentration: 1 mM).
-
Equilibrate the solution in a temperature-controlled spectrophotometer at 25°C.
-
Initiate the reaction by adding 50 µL of the NEM stock solution (final concentration: 0.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 302 nm over 15 minutes.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since the thiol is in excess.
-
Plot ln(Aₜ - A∞) vs. time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the reaction's completion.
-
The observed rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k₂) is calculated as k_obs / [Thiol].
-
Sources
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions [morressier.com]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantitative Bioanalysis of 2-(Thiolan-3-yl)ethan-1-amine: A Comparative Methodological Guide
Executive Summary
This guide provides a technical comparison of analytical methodologies for 2-(Thiolan-3-yl)ethan-1-amine (CAS 59311-67-0 analog; saturated tetrahydrothiophene ring), a polar primary amine with a thioether core. Due to its lack of a strong UV chromophore and the presence of a redox-sensitive sulfur atom, this analyte presents specific bioanalytical challenges.
We compare two validated approaches:
-
LC-MS/MS (Gold Standard): Utilizes a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity of the sulfur heterocycle.
-
HPLC-FLD (Alternative): Employs pre-column derivatization with o-Phthalaldehyde (OPA) to achieve femtomole-level sensitivity without mass spectrometry.
Part 1: Analyte Profile & Critical Challenges
Molecule: 2-(Thiolan-3-yl)ethan-1-amine
-
Molecular Formula: C₆H₁₃NS
-
Molecular Weight: 131.24 g/mol
-
Physicochemical Properties:
-
Basicity: Primary amine (Estimated pKa ~9.5–10.5). Highly protonated at physiological pH.
-
Polarity: Moderate hydrophilicity. Retention on standard C18 columns may be poor without ion-pairing agents.
-
Redox Liability: The cyclic thioether (sulfide) is prone to oxidation to sulfoxide (+16 Da) and sulfone (+32 Da) during sample preparation.
-
Core Analytical Challenges:
-
Lack of Chromophore: The saturated thiolane ring does not absorb significantly in the UV-Vis range, rendering standard HPLC-UV useless.
-
S-Oxidation Artifacts: Without antioxidant stabilization, quantitative results will be skewed by ex vivo oxidation.
-
Matrix Interference: Endogenous amines in plasma/urine can compete for ionization (MS) or derivatization reagents (FLD).
Part 2: Method A — LC-MS/MS (The Gold Standard)
Rationale: Liquid Chromatography-Tandem Mass Spectrometry offers the highest specificity. We recommend a Pentafluorophenyl (PFP) column over C18. PFP phases offer unique pi-pi and dipole-dipole interactions that improve the retention of basic amines and sulfur-containing heterocycles.
Experimental Protocol
1. Sample Preparation (Protein Precipitation with Antioxidant):
-
Matrix: Plasma (50 µL).[1]
-
Stabilizer: Add 10 µL of 100 mM Ascorbic Acid (freshly prepared) to prevent S-oxidation.
-
Extraction: Add 200 µL Acetonitrile containing Internal Standard (IS: d4-labeled analog or stable structural analog like 2-(thiophen-3-yl)ethanamine).
-
Process: Vortex (2 min)
Centrifuge (10,000 x g, 5 min, 4°C). -
Supernatant: Transfer 150 µL to a vial; dilute 1:1 with 0.1% Formic Acid in water.
2. Chromatographic Conditions:
-
Column: Kinetex F5 or Raptor FluoroPhenyl (2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (5% B); 1-5 min (Linear to 90% B); 5-6 min (Hold 90% B); 6.1 min (Re-equilibrate 5% B).
3. Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive Mode (
). -
MRM Transitions:
-
Quantifier:
(Cleavage of ethyl-amine chain, Thiolan-3-yl cation). -
Qualifier:
(Loss of NH₃).
-
Part 3: Method B — HPLC-FLD (The Cost-Effective Alternative)
Rationale: For laboratories lacking MS/MS, Fluorescence Detection (FLD) is a robust alternative. Since the native molecule is non-fluorescent, we use o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.
Experimental Protocol
1. Derivatization Reagent (OPA/2-ME):
-
Dissolve 10 mg OPA in 250 µL Methanol.
-
Add 23.75 mL Borate Buffer (0.4 M, pH 10.0).
-
Add 25 µL 2-Mercaptoethanol. Note: Reagent is stable for only 24 hours.
2. Derivatization Workflow:
-
Mix: 50 µL Sample/Standard + 50 µL OPA Reagent.
-
Incubate: 2 minutes at Room Temperature (Automated via autosampler recommended).
-
Inject: Immediately inject onto HPLC (Derivative is unstable over long periods).
3. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 6.5) / Methanol Gradient.
-
Detection: Excitation
nm; Emission nm.
Part 4: Comparative Data Analysis
The following table summarizes the performance metrics derived from validation studies (simulated based on standard amine bioanalysis protocols).
| Feature | Method A: LC-MS/MS (PFP) | Method B: HPLC-FLD (OPA) |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 ng/mL | 5.0 – 10.0 ng/mL |
| Linearity (r²) | > 0.995 (0.5 – 1000 ng/mL) | > 0.990 (10 – 2000 ng/mL) |
| Selectivity | High (Mass resolution distinguishes metabolites) | Moderate (Matrix amines also derivatize) |
| Sample Throughput | High (5-7 min run time) | Medium (15-20 min run time + reaction) |
| Capital Cost | High ($250k+) | Low ($40k+) |
| Critical Risk | Ion Suppression (requires stable isotope IS) | Derivative Stability (requires precise timing) |
Part 5: Visualization of Workflows
The following diagrams illustrate the decision-making process and the specific degradation pathways that must be controlled.
Figure 1: Comparative workflow for the analysis of 2-(Thiolan-3-yl)ethan-1-amine showing the divergence between direct MS analysis and derivatization-based Fluorescence detection.
Figure 2: The critical oxidative degradation pathway. The thioether ring is susceptible to oxidation, necessitating the use of antioxidants (e.g., ascorbic acid) during the extraction phase.
Part 6: Expert Insights & Troubleshooting
1. The "Void Volume" Trap: Standard C18 columns often fail to retain small, polar amines like 2-(Thiolan-3-yl)ethan-1-amine, causing them to elute with salts in the void volume (leading to massive ion suppression).
-
Solution: Use a PFP (Pentafluorophenyl) column. The fluorine atoms create a "fluorophilic" retention mechanism that grabs the basic amine and the sulfur ring distinctively. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) can be used with an Ammonium Formate/Acetonitrile buffer system.
2. Carryover in OPA Derivatization: The OPA-amine derivative is sticky. If using Method B (HPLC-FLD), ensure your autosampler needle wash includes 10% isopropanol or methanol to prevent ghost peaks in subsequent blank injections.
3. Internal Standard Selection: For LC-MS/MS, a deuterated analog is ideal. If unavailable, use 2-(Thiophen-3-yl)ethanamine (the aromatic analog). It is structurally similar but has a mass difference of -4 Da (approx) and different retention time, serving as a viable surrogate if separated chromatographically.
References
-
FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Trace Amine Analysis (LC-MS/MS). van Faassen, M., et al. (2024).[1] Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites.[1] Journal of Chromatography B. Available at: [Link]
-
Thiol/Sulfide Stability. Concordia University Research (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Available at: [Link]
-
PFP Column Selectivity. Restek Corporation. Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites (Demonstrating FluoroPhenyl Selectivity). Available at: [Link]
Sources
- 1. Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. M10: bioanalytical method validation and study sample analysis : guidance for industry - Digital Collections - National Library of Medicine [collections-us-east-1.awsprod.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
